N-Cyclopentylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGEWHPQPAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337807 | |
| Record name | Acetamide, N-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25291-41-2 | |
| Record name | Acetamide, N-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclopentylacetamide chemical properties and structure
An In-depth Technical Guide to N-Cyclopentylacetamide: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of this compound (CAS No. 25291-41-2), a secondary amide of interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data, detailed spectroscopic analysis, and practical synthetic protocols. We will explore the molecule's structural characteristics, physicochemical properties, and its role as a versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
This compound is a simple yet functionally significant molecule featuring a five-membered cycloalkane ring bonded to the nitrogen atom of an acetamide group. This structure imparts a combination of lipophilicity from the cyclopentyl moiety and polar characteristics from the amide linkage, which is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).
The IUPAC name for this compound is This compound .[1] It is also known by synonyms such as Acetamidocyclopentane and N-Acetylcyclopentane-1-amine.[2] Its structural and key chemical identifiers are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 25291-41-2 | [1] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1] |
| Canonical SMILES | CC(=O)NC1CCCC1 | [1] |
| InChI Key | JTSGEWHPQPAXOR-UHFFFAOYSA-N | [1] |
| Physical State | Expected to be a liquid or low-melting solid at STP | Inferred |
| Boiling Point | Data not readily available in literature | N/A |
| Melting Point | Data not readily available in literature | N/A |
| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DMSO, alcohols, chlorinated solvents) and sparingly soluble in water. | [3][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| LogP (Computed) | 0.8 | [1] |
Note: Experimental boiling and melting point data are not consistently reported in publicly accessible literature. The physical state is inferred from its molecular weight and the properties of analogous structures.
Laboratory-Scale Synthesis: Acetylation of Cyclopentylamine
The most direct and common method for preparing this compound is through the N-acetylation of its corresponding primary amine, cyclopentylamine. This reaction is typically achieved using acetic anhydride, often in the presence of a base to neutralize the acetic acid byproduct. The causality behind this choice is straightforward: acetic anhydride is a highly effective and readily available acetylating agent, and the reaction proceeds with high atom economy and typically excellent yields.
The workflow for this synthesis is a standard procedure in organic chemistry, involving the reaction setup, workup to isolate the crude product, and subsequent purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Objective: To synthesize this compound from cyclopentylamine and acetic anhydride.
Materials:
-
Cyclopentylamine (C₅H₁₁N, MW: 85.15 g/mol )
-
Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Dichloromethane (DCM) or Ethyl Acetate (as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of amine). Add triethylamine (1.2 eq) to the solution to act as a scavenger for the acetic acid byproduct.
-
Addition of Acetylating Agent: Cool the flask in an ice bath to 0 °C. Add acetic anhydride (1.1 eq) dropwise to the stirred solution using a syringe or dropping funnel. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.
-
Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.
-
Liquid-Liquid Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.
Spectroscopic Analysis and Structural Elucidation
Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive evidence for the structure by showing signals corresponding to each unique proton environment. An experimental spectrum in CDCl₃ confirms the expected proton signals.[5]
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3-5.4 | broad singlet | 1H | H -N (Amide proton) |
| ~4.20 | multiplet | 1H | N-CH (Cyclopentyl methine) |
| ~1.96 | singlet | 3H | CH ₃ (Acetyl methyl) |
| ~1.3-1.8 | multiplet | 8H | -(CH ₂)₄- (Cyclopentyl methylene) |
| Data sourced from a 500 MHz spectrum in CDCl₃.[5] |
The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent. The methine proton on the cyclopentyl ring attached to the nitrogen is deshielded and appears as a multiplet around 4.20 ppm. The sharp singlet at approximately 1.96 ppm is a classic signal for an acetyl methyl group. The remaining eight protons of the cyclopentyl ring appear as a complex set of overlapping multiplets further upfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹³C NMR data is not widely published, the chemical shifts can be reliably predicted based on established substituent effects. Five distinct carbon signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Shift (δ) ppm | Carbon Environment | Rationale |
| ~170 | C=O | Typical chemical shift for a secondary amide carbonyl carbon. |
| ~52 | N-C H | Methine carbon attached to nitrogen, significantly downfield. |
| ~33 | C H₂ (β to N) | Methylene carbons adjacent to the N-CH carbon. |
| ~24 | C H₂ (γ to N) | Methylene carbons beta to the N-CH carbon. |
| ~23 | C H₃ | Acetyl methyl carbon, characteristic upfield signal. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups within the molecule. For this compound, the following characteristic absorption bands are expected:
-
~3300 cm⁻¹ (strong, broad): N-H stretching vibration, characteristic of a secondary amide.
-
~1640 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band), a hallmark of the amide functional group.
-
~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the cyclopentyl and methyl groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a distinct molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): m/z = 127.1[1] Common fragmentation patterns would include the loss of the acetyl group and fragmentation of the cyclopentyl ring.
Applications in Research and Development
This compound is not widely documented as an end-product for commercial applications. Instead, its value lies in its role as a synthetic intermediate or building block .[6] The combination of a stable amide linker and a moderately lipophilic cycloalkyl group makes it a useful scaffold in medicinal and agricultural chemistry.
While direct applications are sparse, the utility of the N-cyclopentyl amide motif is evident in the broader chemical literature. For instance, the related compound 2-Amino-N-cyclopentylacetamide is recognized as a versatile building block for synthesizing novel therapeutic agents, where the cyclopentyl group can enhance lipophilicity and potentially improve the bioavailability of drug candidates.[7] This suggests that this compound could serve as a precursor or a non-functionalized analog in the development of new chemical entities, allowing researchers to probe the importance of other functional groups on a common scaffold.
Caption: Role of this compound as a chemical intermediate.
Safety, Handling, and Reactivity
Potential Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (These GHS hazard statements are based on the notified classification for the isomer 2-Cyclopentylacetamide and should be considered applicable as a precaution.)
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Chemical Reactivity:
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these materials can lead to vigorous reactions or decomposition.
-
Hydrolysis: Like other amides, it can be hydrolyzed to cyclopentylamine and acetic acid under strong acidic or basic conditions, typically requiring heat. It is generally stable under neutral conditions.
Conclusion
This compound is a foundational secondary amide whose value is primarily realized in its capacity as a synthetic intermediate. Its chemical properties are defined by the interplay between its polar amide head and nonpolar cycloalkyl tail. While comprehensive experimental data on its physical properties is limited, its synthesis is robust and its structure is readily confirmed by standard spectroscopic methods. For researchers in synthetic chemistry, this compound represents a simple, reliable building block for constructing more complex and potentially bioactive molecules.
References
- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2,2-dichloro-N-cyclopentylacetamide () for sale [vulcanchem.com]
- 4. cas 125674-23-9|| where to buy 2-chloro-N-cyclopentylacetamide [german.chemenu.com]
- 5. rsc.org [rsc.org]
- 6. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of N-Cyclopentylacetamide
Introduction
N-Cyclopentylacetamide, a secondary amide with the molecular formula C₇H₁₃NO, serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclopentyl ring attached to an acetamide group, imparts specific physicochemical properties that are leveraged in the design of more complex molecules. This guide provides a comprehensive overview of the principal synthetic methodologies for the preparation of this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available routes.
This document is intended for an audience of researchers, scientists, and drug development professionals, providing the in-depth technical detail necessary for the practical application and optimization of these synthetic methods.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of an amide bond between a cyclopentyl-containing amine and an acetyl group. The two most prevalent and logical approaches are:
-
Direct Acylation of Cyclopentylamine: This is the most straightforward approach, involving the reaction of commercially available cyclopentylamine with an acetylating agent.
Each of these core strategies encompasses several variations in reagents and reaction conditions, which will be explored in detail.
Method 1: Direct Acylation of Cyclopentylamine
The direct acylation of cyclopentylamine is a robust and widely employed method for the synthesis of this compound. This approach relies on the nucleophilic attack of the amine on an activated carboxylic acid derivative, typically an acid chloride or an acid anhydride.
Reaction Pathway: Acylation of Cyclopentylamine
Caption: General overview of the direct acylation of cyclopentylamine.
Acylation using Acetyl Chloride under Schotten-Baumann Conditions
The Schotten-Baumann reaction provides a reliable and high-yielding method for the acylation of amines.[1][2][3] It is typically performed in a biphasic system, consisting of an organic solvent and an aqueous base.[2][4] The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the unreacted amine.[4][5]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. The resulting protonated amide is deprotonated by the base to yield this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentylamine (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Aqueous Base: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Addition of Acetyl Chloride: Cool the flask containing the amine solution to 0-5 °C in an ice bath. Add acetyl chloride (1.05 eq.), either neat or dissolved in the same organic solvent, dropwise to the stirred amine solution.
-
Addition of Base: Simultaneously or subsequently, add the aqueous sodium hydroxide solution dropwise, ensuring the reaction mixture remains basic (pH > 10).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6][7][8]
Acylation using Acetic Anhydride
Acetic anhydride is a less reactive but often more convenient and less hazardous acylating agent than acetyl chloride. The reaction with amines is typically carried out in the presence of a base to neutralize the acetic acid byproduct or can be performed under neat conditions if the amine is not volatile.
Mechanism: The mechanism is analogous to that with acetyl chloride. The amine attacks one of the carbonyl carbons of the acetic anhydride, leading to a tetrahedral intermediate. This intermediate collapses, with acetate as the leaving group, to form the amide.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a stirred solution of cyclopentylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or even water), add acetic anhydride (1.1 eq.) dropwise at room temperature or 0 °C. A base such as triethylamine or pyridine can be added to scavenge the acetic acid formed.
-
Reaction Monitoring: Stir the mixture for several hours at room temperature, monitoring by TLC.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous acid, aqueous base, and brine.
-
Isolation and Purification: The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization or chromatography as described previously.
| Parameter | Acetyl Chloride (Schotten-Baumann) | Acetic Anhydride |
| Reactivity | High | Moderate |
| Byproduct | HCl (neutralized by base) | Acetic Acid |
| Conditions | Biphasic, aqueous base | Anhydrous or aqueous, optional base |
| Safety | Corrosive, moisture-sensitive | Less corrosive, less moisture-sensitive |
| Yield | Generally very high | Good to high |
Method 2: Two-Step Synthesis from Cyclopentanone
This approach provides an alternative route to this compound, starting from the readily available and often more economical cyclopentanone. The key steps are the formation of cyclopentylamine via reductive amination, followed by its acylation.
Step 1: Reductive Amination of Cyclopentanone
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[9] It involves the reaction of a ketone or aldehyde with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10]
Reaction Pathway: Reductive Amination and Acylation
Caption: Two-step synthesis of this compound from cyclopentanone.
A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel or a ruthenium-based catalyst) or hydride reagents.[2][9] Catalytic reductive amination of cyclopentanone has been shown to produce cyclopentylamine in good yields.[9]
Experimental Protocol (General Procedure for Catalytic Reductive Amination):
-
Reaction Setup: In a high-pressure reactor (autoclave), charge cyclopentanone, a suitable solvent (e.g., methanol), and the hydrogenation catalyst (e.g., Raney Nickel or a supported ruthenium catalyst).
-
Ammonia Source: Introduce ammonia into the reactor, either as a gas or as a solution in the reaction solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat the mixture to the appropriate temperature.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up and Isolation: After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst. The solvent is then removed by distillation to yield crude cyclopentylamine, which can be purified by distillation.
Step 2: Acylation of Cyclopentylamine
The cyclopentylamine obtained from the reductive amination step can then be acylated using either acetyl chloride or acetic anhydride as described in Method 1 .
Purification and Characterization
Purification
-
Recrystallization: This is a common and effective method for purifying solid this compound. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.[11] Common solvent systems for amides include mixtures of a polar solvent (like ethanol, methanol, or acetone) and a non-polar solvent (like hexanes or water).[6][7][8]
-
Column Chromatography: For the removal of closely related impurities or when recrystallization is ineffective, column chromatography on silica gel is the method of choice. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.0 ppm), the methine proton on the cyclopentyl ring attached to the nitrogen (multiplet), and the methylene protons of the cyclopentyl ring (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the methyl carbon, and the carbons of the cyclopentyl ring.[12] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide (around 1630-1690 cm⁻¹) and a band for the N-H stretch (around 3300-3500 cm⁻¹).[13][14][15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (127.18 g/mol ).[12][16][17] |
Safety Considerations
-
Cyclopentylamine: Is a flammable and corrosive liquid. It is toxic if swallowed or inhaled.[18]
-
Acetyl Chloride: Is highly corrosive, flammable, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Acetic Anhydride: Is corrosive and causes severe skin burns and eye damage.
-
Sodium Hydroxide: Is a corrosive solid and its solutions can cause severe burns.
-
Organic Solvents: Many organic solvents are flammable and may have associated health hazards. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use and handle them in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through several well-established methods. The choice of the most appropriate route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.
-
Direct acylation of cyclopentylamine is the most direct and often preferred method for small-scale laboratory synthesis due to its simplicity and high yields. The Schotten-Baumann conditions using acetyl chloride are particularly effective.
-
The two-step synthesis from cyclopentanone offers a viable alternative, especially for larger-scale production where the cost of starting materials is a significant consideration.
Thorough purification and characterization are essential to ensure the quality of the final product. By understanding the underlying principles and carefully following the outlined procedures, researchers can confidently synthesize this compound for their specific applications in chemical and pharmaceutical research.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. researchgate.net [researchgate.net]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. 2-(2-Isopropenyl-5-methyl-cyclopentyl)-acetamide [webbook.nist.gov]
- 17. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
N-Cyclopentylacetamide CAS number 25291-41-2
An In-Depth Technical Guide to N-Cyclopentylacetamide (CAS: 25291-41-2)
Introduction
This compound, identified by the CAS number 25291-41-2, is a secondary amide of significant interest within chemical research and pharmaceutical development.[1][2] Structurally, it consists of a cyclopentyl group attached to the nitrogen atom of an acetamide moiety. This configuration provides a unique combination of lipophilicity from the cyclopentyl ring and hydrogen bonding capability from the amide group, making it a valuable building block and scaffold in medicinal chemistry. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling, tailored for researchers and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. This compound is a white to off-white solid at standard conditions. Its key properties are summarized below, providing a foundational dataset for laboratory use.[1][3]
| Property | Value | Source |
| CAS Number | 25291-41-2 | PubChem[3] |
| Molecular Formula | C₇H₁₃NO | LGC Standards[1], PubChem[3] |
| Molecular Weight | 127.184 g/mol | LGC Standards[1], PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | CC(=O)NC1CCCC1 | LGC Standards[1], PubChem[3] |
| InChI Key | JTSGEWHPQPAXOR-UHFFFAOYSA-N | CymitQuimica[2], PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| XLogP3-AA (LogP) | 0.8 | PubChem[3] |
| Exact Mass | 127.099714038 Da | PubChem[3] |
Synthesis and Purification Workflow
The synthesis of this compound is most commonly achieved through the acylation of cyclopentylamine. A reliable method involves the use of diketene as the acetylating agent in a suitable solvent like tetrahydrofuran (THF). This approach is efficient and proceeds under mild conditions.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of amines using diketene.[4]
Materials:
-
Cyclopentylamine (85 g, 0.998 mol)
-
Diketene (84 g, 0.999 mol)
-
Tetrahydrofuran (THF), anhydrous (500 ml)
-
Reaction flask (1 L) equipped with a magnetic stirrer and dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a 1 L reaction flask, add cyclopentylamine (85 g) and tetrahydrofuran (500 ml).
-
Cooling: Place the flask in an ice bath and cool the stirred mixture to 10°C. The cooling step is critical to control the exothermicity of the acylation reaction, preventing side reactions and ensuring higher yield and purity.
-
Diketene Addition: Add diketene (84 g) dropwise to the cooled mixture over approximately 10 minutes. Maintaining a slow addition rate is essential for thermal control.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 20°C. Continue stirring for 6 hours to ensure the reaction proceeds to completion.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the THF.
-
Purification (Self-Validating System): The crude product can be purified by recrystallization or column chromatography. Purity should be assessed by ¹H NMR and LC-MS. The absence of starting material signals (cyclopentylamine) and the presence of the characteristic this compound signals validate the completion and purification success.
Spectroscopic Characterization: A Self-Validating Framework
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~ 7.5-8.0 ppm (broad s, 1H): N-H proton. δ ~ 4.0-4.2 ppm (m, 1H): C-H proton on the cyclopentyl ring adjacent to the nitrogen. δ ~ 1.9 ppm (s, 3H): CH₃ protons of the acetyl group. δ ~ 1.4-1.8 ppm (m, 8H): Remaining CH₂ protons of the cyclopentyl ring. | The chemical shifts and multiplicities are diagnostic. The integration of peaks (1:1:3:8) confirms the relative number of protons in each environment. |
| ¹³C NMR | δ ~ 170 ppm: Carbonyl carbon (C=O). δ ~ 51 ppm: CH carbon of the cyclopentyl ring attached to nitrogen. δ ~ 33 ppm: Two CH₂ carbons of the cyclopentyl ring. δ ~ 24 ppm: Two CH₂ carbons of the cyclopentyl ring. δ ~ 23 ppm: Methyl carbon (CH₃). | The number of distinct signals (5) and their chemical shifts confirm the carbon skeleton and the presence of the carbonyl group.[3] |
| IR Spectroscopy | ~3300 cm⁻¹ (strong, broad): N-H stretching vibration. ~2950 cm⁻¹ (strong): C-H stretching of alkyl groups. ~1640 cm⁻¹ (strong): C=O stretching (Amide I band). ~1550 cm⁻¹ (strong): N-H bending (Amide II band). | The presence and position of these key bands are highly characteristic of a secondary amide functional group, confirming the successful acylation.[5] |
| Mass Spectrometry (EI-MS) | m/z 127: Molecular ion peak [M]⁺. m/z 84: Fragment corresponding to the loss of the acetyl group ([M-CH₃CO]⁺). m/z 70: Cyclopentylaminium fragment. | The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural evidence, corroborating the connectivity of the acetyl and cyclopentyl groups.[3] |
Role in Drug Discovery and Medicinal Chemistry
While this compound itself is not an active pharmaceutical ingredient, its structural motifs are prevalent in numerous biologically active compounds. It serves as a crucial intermediate or building block for more complex molecules. Its value lies in providing a synthetically accessible scaffold that can be readily modified.
Derivatization Potential of the this compound Scaffold
Caption: Role of this compound as a versatile scaffold.
Professionals in drug development can leverage this scaffold by:
-
Varying the Acyl Group: Replacing the acetyl group with other acyl chains or aromatic rings to explore structure-activity relationships (SAR).
-
Modifying the Cyclopentyl Ring: Introducing substituents onto the ring to alter steric bulk, lipophilicity, and metabolic stability.
-
Further Substitution at the Nitrogen: Creating tertiary amides, such as N-Cyclopentyl-N-ethylacetamide, to fine-tune solubility and hydrogen bonding properties.[6][7]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally similar amides provides a strong basis for safe handling procedures.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures: [8]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[8]
Conclusion
This compound (CAS 25291-41-2) is a well-defined chemical entity with straightforward synthesis and clear characterization parameters. Its primary value to the scientific community, particularly in drug discovery, is its role as a versatile and synthetically accessible scaffold. The combination of its aliphatic ring and amide functionality provides a robust starting point for the development of novel compounds with tailored physicochemical and biological properties. This guide provides the core technical knowledge required for its confident and safe utilization in a research and development setting.
References
- 1. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. N-Cyclopentyl-N-ethylacetamide | C9H17NO | CID 558466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. molbase.com [molbase.com]
- 8. aksci.com [aksci.com]
- 9. chemos.de [chemos.de]
Physical properties of N-Cyclopentylacetamide (solubility, appearance)
This technical guide provides a focused examination of the physical properties of N-Cyclopentylacetamide, specifically its appearance and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on structural analogs and established chemical principles, addressing the current gap in direct experimental data for this compound.
Introduction: The Significance of Physicochemical Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. For N-substituted amides, a class of compounds frequently explored in medicinal chemistry, understanding characteristics such as solubility and physical state is paramount. These properties influence everything from reaction kinetics during synthesis to bioavailability and formulation in a final drug product. This compound (CAS No. 25291-41-2), with its molecular formula C₇H₁₃NO, represents a simple yet insightful model for understanding the interplay between a cyclic alkyl moiety and the polar acetamide group. While specific experimental data for this compound is not extensively available in published literature, we can construct a robust predictive profile by examining its structural features and the known properties of closely related analogs.
Predicted Physical Appearance of this compound
Direct observational data for the physical state and appearance of this compound is not readily found in scientific literature. However, a reliable prediction can be made by analyzing the properties of its close structural analog, N-cyclohexylacetamide (CAS No. 1124-53-4).
N-cyclohexylacetamide, which features a slightly larger cycloalkane ring, is documented as a solid with a melting point in the range of 101-103 °C[1]. Given that this compound has a lower molecular weight (127.18 g/mol ) compared to N-cyclohexylacetamide (141.21 g/mol ), it is expected to have a lower melting point. However, the presence of intermolecular hydrogen bonding, a characteristic feature of secondary amides, strongly suggests that this compound will also be a solid at room temperature.
Therefore, this compound is predicted to be a white to off-white crystalline solid at standard temperature and pressure. This prediction is based on the common appearance of similar simple amides and the solid-state nature of its higher-mass analog.
Solubility Profile of this compound
The solubility of a compound is a critical parameter in both synthetic chemistry and pharmacology. The molecular structure of this compound, featuring both a hydrophilic amide group and a lipophilic cyclopentyl ring, suggests a nuanced solubility profile.
Theoretical-Qualitative Solubility Analysis
This compound is a secondary amide, possessing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to interact with polar protic solvents like water and alcohols. However, the five-carbon cyclopentyl group introduces significant non-polar character, which will limit its aqueous solubility.
Based on these structural features and the properties of analogous compounds, the following solubility profile is predicted:
-
Water : Sparingly to slightly soluble. The ability to form hydrogen bonds will allow for some dissolution in water, but the hydrophobic nature of the cyclopentyl ring will be a limiting factor. Smaller N-alkylacetamides, such as N-ethylacetamide, are reported to be miscible with water, while the larger alkyl group in this compound will reduce this miscibility[2][3].
-
Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone) : Soluble. These solvents can effectively solvate both the polar amide group and the non-polar cyclopentyl ring. N-ethylacetamide is known to be soluble in polar organic solvents like ethanol and acetone[2].
-
Non-Polar Organic Solvents (e.g., Hexane, Toluene) : Slightly soluble to insoluble. The polarity of the amide group will hinder its solubility in highly non-polar solvents.
A summary of the predicted solubility is presented in the table below:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | Capable of hydrogen bonding, but the hydrophobic cyclopentyl group limits solubility. |
| Ethanol | Soluble | The solvent has both polar and non-polar characteristics, effectively solvating the entire molecule. |
| Methanol | Soluble | Similar to ethanol, this polar protic solvent can engage in hydrogen bonding with the amide group. |
| Acetone | Soluble | As a polar aprotic solvent, it can act as a hydrogen bond acceptor for the N-H group and solvate the rest of the molecule. |
| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds, it should effectively dissolve this compound. |
| Hexane | Insoluble | The high polarity of the amide functional group is incompatible with this non-polar solvent. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a standardized experimental protocol is necessary. The following outlines a robust method for quantifying its solubility in various solvents.
Objective : To determine the equilibrium solubility of this compound in selected solvents at a specified temperature (e.g., 25 °C).
Materials :
-
This compound (solid)
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone)
-
Scintillation vials or sealed test tubes
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Methodology :
-
Preparation of Saturated Solutions : a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation : a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. b. To separate the undissolved solid, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet. d. Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis : a. Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. b. Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. c. Analyze the filtered supernatant from the saturated solutions under the same conditions. d. Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion and Future Work
While direct experimental data on the physical properties of this compound remains elusive, a scientifically sound predictive profile can be established through the analysis of its molecular structure and comparison with its chemical analogs. It is predicted to be a white crystalline solid, sparingly soluble in water but readily soluble in polar organic solvents.
The experimental protocol detailed in this guide provides a clear and robust pathway for the empirical determination of its solubility, which is a crucial step for any further research or development involving this compound. Future studies should focus on executing such experiments to replace predictive data with confirmed experimental values, thereby providing a more complete physicochemical profile for this compound. This will be invaluable for its potential applications in medicinal chemistry and other areas of organic synthesis.
The logical flow for assessing the solubility of a novel compound is depicted in the following decision-making diagram.
Caption: Decision workflow for the solubility assessment of this compound.
References
IUPAC name for N-Cyclopentylacetamide
An In-depth Technical Guide to N-Cyclopentylacetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a secondary amide with significant utility as a building block in synthetic organic chemistry and drug development. The document delves into its fundamental chemical properties, nomenclature, and detailed protocols for its synthesis and characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this whitepaper serves as a vital resource for researchers and scientists. It includes detailed methodologies for spectroscopic analysis, safety and handling procedures, and a discussion of its applications, ensuring a self-validating and trustworthy framework for laboratory professionals.
Nomenclature and Structural Identification
This compound is a chemical compound belonging to the amide functional group. The nomenclature and structural identifiers are critical for unambiguous communication in scientific literature and regulatory submissions.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name explicitly defines the molecular structure: an acetamide group (CH₃C(=O)N-) where the nitrogen atom is substituted with a cyclopentyl ring.
Key Identifiers:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and appropriate handling procedures. The data presented below are compiled from computational models and experimental sources where available.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[1] |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| Exact Mass | 127.099714038 Da | PubChem[1] |
| XLogP3-AA (LogP) | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| CAS Number | 25291-41-2 | LGC Standards[2] |
The positive LogP value suggests a higher solubility in organic solvents compared to water. The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) allows for intermolecular hydrogen bonding, influencing its melting and boiling points.
Synthesis of this compound: A Mechanistic Approach
The most common and efficient laboratory synthesis of this compound involves the acylation of cyclopentylamine. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds by the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the carbonyl carbon of acetic anhydride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a stable leaving group (acetate ion in the case of acetic anhydride).
-
Deprotonation: A base, either a second molecule of cyclopentylamine or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final this compound product and a salt byproduct.
The use of a dedicated base is crucial for maximizing yield. Without it, half of the starting amine would be consumed to neutralize the acidic byproduct (acetic acid), limiting the theoretical yield to 50%.
Experimental Protocol: Synthesis from Cyclopentylamine and Acetic Anhydride
This protocol describes a self-validating procedure for the synthesis and purification of this compound.
Materials:
-
Cyclopentylamine (Reagent Grade, ≥99%)
-
Acetic Anhydride (Reagent Grade, ≥99%)
-
Triethylamine (Reagent Grade, ≥99%)
-
Dichloromethane (DCM, Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes (ACS Grade)
-
Ethyl Acetate (ACS Grade)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C. Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. Triethylamine acts as an acid scavenger.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C. Causality: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the anhydride ensures the complete consumption of the limiting reagent, cyclopentylamine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Aqueous Workup (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize the triethylammonium acetate salt. Causality: This step is critical for removing acidic components from the organic phase.
-
Phase Separation: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
-
Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, then filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. Alternatively, if the crude product is a solid, recrystallization can be employed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Spectrometric Characterization
Structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.
Theoretical Background
-
Nuclear Magnetic Resonance (NMR): Provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. Chemical shifts, signal splitting, and integration are used to map the molecular skeleton[4].
-
Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. The C=O and N-H bonds in amides produce strong, easily identifiable absorption bands[5].
-
Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through analysis of fragmentation patterns[5].
Predicted Spectroscopic Data
The following table summarizes the expected data for this compound, which serves as a benchmark for confirming the identity and purity of the synthesized product.
| Technique | Feature | Expected Value / Observation | Rationale |
| ¹H NMR | δ ~ 5.5-6.5 ppm | Broad singlet, 1H | Amide N-H proton. |
| δ ~ 4.0-4.2 ppm | Multiplet, 1H | H -C-N proton on the cyclopentyl ring. | |
| δ ~ 1.95 ppm | Singlet, 3H | Acetyl group CH ₃ protons. | |
| δ ~ 1.3-1.8 ppm | Multiplets, 8H | Remaining cyclopentyl ring CH ₂ protons. | |
| ¹³C NMR | δ ~ 170 ppm | Carbonyl carbon (C =O). | Deshielded due to electronegative oxygen. |
| δ ~ 52 ppm | Methine carbon of cyclopentyl ring (C H-N). | Attached to electronegative nitrogen. | |
| δ ~ 33 ppm | Methylene carbons of cyclopentyl ring (adjacent to CH-N). | ||
| δ ~ 24 ppm | Methylene carbons of cyclopentyl ring (beta to CH-N). | ||
| δ ~ 23 ppm | Methyl carbon of acetyl group (C H₃). | ||
| IR (cm⁻¹) | ~3300 cm⁻¹ | Strong, broad | N-H stretching vibration. |
| ~2960, ~2870 cm⁻¹ | Medium-strong | C-H stretching of alkyl groups. | |
| ~1640 cm⁻¹ | Strong, sharp | C=O stretching (Amide I band). | |
| ~1550 cm⁻¹ | Strong | N-H bending (Amide II band). | |
| Mass Spec. | m/z 127 | Molecular Ion [M]⁺ | Corresponds to the molecular weight. |
| m/z 84 | [M - CH₃CO]⁺ | Loss of the acetyl group. | |
| m/z 70 | [M - NHCOCH₃]⁺ | Loss of the acetamide group. |
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate and building block in organic synthesis. While not typically an active pharmaceutical ingredient itself, its structure is incorporated into more complex molecules designed for biological activity.
-
Scaffold in Medicinal Chemistry: The cyclopentyl group is a common bioisostere for phenyl rings in drug design, offering improved metabolic stability and solubility. The acetamide functionality provides a handle for further chemical modification. Derivatives of N-substituted acetamides are explored in various therapeutic areas[6].
-
Chemical Probe Development: Its straightforward synthesis allows for isotopic labeling (e.g., with ¹³C or ¹⁵N), making it a candidate for creating probes to study biological systems or reaction mechanisms[4].
-
Fragment-Based Drug Discovery: As a small molecule, it can be used in fragment-based screening campaigns to identify initial binding interactions with protein targets, which are then optimized to develop potent inhibitors.
The commercial availability of this compound from various chemical suppliers underscores its utility and demand within the research and development community[2][3][7].
Safety, Handling, and Storage
Adherence to rigorous safety protocols is paramount when handling this compound and its precursors.
Hazard Identification
Based on data from structurally related compounds and precursors, this compound should be handled with care.
-
Precursor Hazards: The starting material, cyclopentylamine, is a flammable and corrosive liquid that can cause severe skin and eye damage[8][9].
-
Related Compound Hazards: Similar amides are known to cause skin, eye, and respiratory irritation[10][11].
-
Expected Hazards: It is prudent to treat this compound as a potential irritant. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Handling Procedures
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a foundational molecule in synthetic chemistry, defined by its IUPAC name and unique CAS identifier. This guide has provided a technically robust framework for its synthesis via nucleophilic acyl substitution, outlining a detailed, safety-conscious laboratory protocol. The principles of its characterization by NMR, IR, and mass spectrometry have been detailed with predicted data to aid in structural verification. While its primary role is that of a chemical intermediate, its importance in the synthesis of more complex molecules for research and drug discovery is significant. The methodologies and insights presented herein are designed to empower researchers with the knowledge required for the confident and safe application of this compound in their work.
References
- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Hit2Lead | 2-chloro-N-cyclopentylacetamide | CAS# 125674-23-9 | MFCD00297016 | BB-3005203 [hit2lead.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Cyclopentylacetamide safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling and Management of N-Cyclopentylacetamide
This document provides a comprehensive technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 25291-41-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Physical Properties
This compound, also known as Acetamidocyclopentane, is a chemical compound with the molecular formula C7H13NO.[1][2] Understanding its fundamental properties is the first step in ensuring its safe use. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from available data and computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25291-41-2 | [1][2] |
| Molecular Formula | C7H13NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Acetamidocyclopentane | [1][3] |
| Appearance | Not explicitly stated; likely a solid or liquid. | |
| Solubility | Data not available; likely soluble in organic solvents. |
Hazard Identification and Toxicological Profile
GHS Classification (Inferred)
Based on data for analogous compounds, this compound is anticipated to present the following hazards.[4][5][6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][6]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
| H302 | Harmful if swallowed. | [6] |
| H315 | Causes skin irritation. | [4][5][6] |
| H319 | Causes serious eye irritation. | [4][5][6] |
| H335 | May cause respiratory irritation. | [4][5][6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5][7] |
| P264 | Wash skin thoroughly after handling. | [4][5][7] |
| P270 | Do not eat, drink or smoke when using this product. | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5][7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][5][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][5][7] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [4][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][7] |
Routes of Exposure and Symptoms
The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.[4]
-
Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4]
-
Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[4] Prolonged contact may lead to more severe inflammation.
-
Eye Contact: Causes serious eye irritation, resulting in redness, pain, and potential damage to the eye.[4]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4][9]
Caption: Routes of exposure and their primary target organs.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.
Hierarchy of Controls
The most effective method for mitigating risk is to follow the hierarchy of controls. This principle dictates that controlling hazards at the source is more effective than relying solely on personal protection.
Caption: The hierarchy of controls for mitigating laboratory hazards.
Engineering Controls
The causality behind using engineering controls is to physically remove the hazard from the breathing zone of the operator.
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][5]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[4][10] This ensures immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used correctly. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374. | Prevents skin contact and irritation.[8] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects against splashes that can cause serious eye irritation.[10][11] |
| Skin and Body Protection | Wear a laboratory coat. For tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls. | Prevents contamination of personal clothing and skin.[5][10] |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Prevents inhalation of vapors or aerosols, mitigating respiratory irritation.[10][11] |
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat and fasten it completely.
-
If required, put on a respirator. Ensure a proper fit-check.
-
Put on eye/face protection.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a peel-off technique to avoid touching the outer contaminated surface.
-
Remove the lab coat by rolling it inside-out and away from the body.
-
Perform hand hygiene.
-
Remove eye/face protection by handling the strap.
-
If used, remove the respirator.
-
Perform thorough hand hygiene.
-
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is a self-validating system for preventing accidents and maintaining chemical integrity.
Handling Procedures
-
Avoid all personal contact with the substance, including inhalation.[4][5]
-
Wash hands thoroughly after handling and before breaks.[4]
-
Use the smallest practical quantity for the experiment.
-
If the material is a solid, minimize dust generation.[4]
-
If the material is a liquid, avoid the generation of vapors and aerosols.
-
Use non-sparking tools and ground equipment to prevent static discharge if the compound is determined to be flammable.[10][11]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[4][10] Keep the container tightly closed to prevent moisture ingress and contamination.[7]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[10] The rationale is to prevent vigorous, potentially hazardous reactions.
-
Security: For regulated or highly toxic materials, store in a locked-up area.[4][7]
Caption: Logic diagram for the safe receipt and storage of this compound.
Emergency Procedures and First Aid
Rapid and correct response to an emergency can significantly reduce the severity of an incident. Always have the Safety Data Sheet available when seeking medical attention.[4][7]
Accidental Release Measures
-
Evacuate: Immediately evacuate unprotected personnel from the spill area.
-
Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[4][10]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]
-
Absorb: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place into a suitable, labeled disposal container.[4][12]
-
Clean: Clean the affected area thoroughly.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 3.[4][5]
First Aid Measures
Table 4: First Aid Protocols for this compound Exposure
| Exposure Route | Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical attention. | [4][7] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical attention. | [4][7] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical attention immediately. | [4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical attention immediately. | [4][7] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5][7]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition, including carbon oxides and nitrogen oxides.[4][5][7]
-
Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[4][7][11]
Disposal Considerations
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Dispose of contents and containers to an approved waste disposal plant.[4][7]
-
Do not allow the chemical to enter drains, waterways, or soil.[4]
References
- 1. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 2. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Potential Biological Activities of N-Cyclopentylacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Profile of N-Cyclopentylacetamide
This compound is a simple amide derivative that, while not extensively studied, belongs to a class of chemical structures that have garnered significant interest in medicinal chemistry. Its scaffold, characterized by an acetamide group attached to a cyclopentyl moiety, presents a unique combination of lipophilicity and hydrogen bonding potential, making it an intriguing candidate for biological investigation. This guide will explore the theoretical and evidence-based potential biological activities of this compound, with a primary focus on its putative role as a histone deacetylase (HDAC) inhibitor. We will also delve into other potential activities based on the known pharmacology of related acetamide-containing molecules.
Chemical Identity and Properties
This compound is a white to off-white solid with the molecular formula C7H13NO.[1] Its basic physicochemical properties are summarized in the table below, derived from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C7H13NO | PubChem CID: 544767[1] |
| Molecular Weight | 127.18 g/mol | PubChem CID: 544767[1] |
| IUPAC Name | This compound | PubChem CID: 544767[1] |
| SMILES | CC(=O)NC1CCCC1 | PubChem CID: 544767[1] |
| XLogP3 | 0.8 | PubChem CID: 544767[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 544767[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 544767[1] |
Rationale for Investigation: The Acetamide Scaffold in Medicinal Chemistry
The acetamide functional group is a common feature in a wide array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets. Furthermore, the N-substituted moiety can be readily modified to tune the compound's steric and electronic properties, as well as its pharmacokinetic profile. Derivatives of acetamide have been explored for a multitude of therapeutic applications, including as antibacterial,[2] antifungal,[3][4] antioxidant,[5] and neuroprotective agents.[6][7]
Postulated Biological Target: Histone Deacetylases (HDACs)
A particularly compelling hypothesis for the biological activity of this compound is its potential to inhibit histone deacetylases (HDACs). HDAC inhibitors are an emerging class of anticancer agents that can modulate gene expression by altering the acetylation state of histones and other proteins.[8][9]
The Role of HDACs in Cellular Processes and Disease
HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[10] By inhibiting HDACs, the chromatin remains in a more relaxed, transcriptionally active state, which can lead to the re-expression of tumor suppressor genes.[10] Several HDAC inhibitors, such as vorinostat and romidepsin, have been approved for the treatment of certain cancers.[8][9]
This compound as a Putative HDAC Inhibitor: A Structural Hypothesis
Many known HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a capping group. The ZBG, often a hydroxamic acid, chelates the zinc ion in the active site of the enzyme. The capping group interacts with the protein surface at the rim of the active site. While this compound lacks a classical ZBG, its acetamide carbonyl could potentially coordinate with the zinc ion, and the cyclopentyl group could serve as a capping group. The structural simplicity of this compound makes it an attractive starting point for the design of more potent and selective HDAC inhibitors.
Proposed Mechanism of Action at the HDAC Active Site
The proposed binding mode of this compound within the HDAC active site involves the carbonyl oxygen of the acetamide group interacting with the catalytic zinc ion, while the cyclopentyl ring occupies a hydrophobic pocket. The amide N-H group may also form hydrogen bonds with nearby amino acid residues.
Caption: Hypothetical binding of this compound in the HDAC active site.
Experimental Workflows for Assessing Bioactivity
To investigate the potential of this compound as an HDAC inhibitor, a tiered experimental approach is recommended, starting with in vitro biochemical assays and progressing to cell-based assays.
Primary Screening: In Vitro HDAC Inhibition Assay
A common method for assessing HDAC inhibitory activity is a fluorescence-based assay. This assay utilizes a substrate that is deacetylated by HDAC, which can then be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare a solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Prepare the HDAC enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the test compound or control to the wells of a 96-well plate.
-
Add the HDAC enzyme to each well and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for the desired reaction time.
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a more potent inhibitor.
Secondary Screening: Cellular Assays for HDAC Inhibition
To confirm that this compound inhibits HDAC activity in a cellular context, Western blotting can be used to measure the levels of acetylated histones.
Caption: Workflow for Western blot analysis of histone acetylation.
To assess the cytotoxic or cytostatic effects of this compound, cell viability assays such as the MTT or MTS assay can be performed on various cancer cell lines.
-
Western Blot Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against acetylated histone H3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate.
-
Treat with this compound for 72 hours.
-
Add MTT reagent to each well and incubate.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Broader Potential Biological Activities of the Acetamide Scaffold
While HDAC inhibition is a primary hypothesis, the acetamide scaffold is present in compounds with a range of other biological activities.
Monoamine Oxidase (MAO) Inhibition
Derivatives of this compound have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[11] This suggests that this compound could have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
Antimicrobial and Antifungal Activities
Acetamide-containing compounds have been reported to possess antibacterial and antifungal properties.[2][3][4] The mechanism of action is often related to the inhibition of essential microbial enzymes.
Other Potential CNS Activities
The cyclopentylamine moiety is found in compounds that act as neurokinin-1 (NK1) receptor antagonists and serotonin reuptake inhibitors, suggesting potential for this compound in treating depression and anxiety.[7] Additionally, some acetamide derivatives have shown inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease.[6]
Summary of Structure-Activity Relationships from Related Compounds
| Compound Class | Biological Activity | Key Structural Features | Reference |
| N-phenylacetamide-1,2,3-triazoles | Antifungal, Antitubercular | Phenylacetamide and triazole moieties | [3][4] |
| Thiazolyl-N-phenylacetamide | Antibacterial | Phenylacetamide and thiazole rings | [2] |
| N-salicyloyl tryptamine derivatives | Butyrylcholinesterase inhibition | Acetamide linker | [6] |
| N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide | MAO-B inhibition | Cyclopentylacetamide core | [11] |
Future Directions and Therapeutic Outlook
Lead Optimization Strategies
Should initial screening reveal promising activity, this compound can serve as a scaffold for lead optimization. Modifications could include:
-
Introduction of a Zinc-Binding Group: Replacing the acetyl methyl group with a hydroxamic acid or other ZBG to enhance HDAC inhibitory potency.
-
Modification of the Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring to improve potency and selectivity.
-
Scaffold Hopping: Replacing the cyclopentyl group with other cyclic or aromatic systems to explore different binding interactions.
Potential Therapeutic Indications
Based on the potential biological activities discussed, this compound and its derivatives could be explored for the treatment of:
-
Cancers: Particularly those sensitive to HDAC inhibition.[12]
-
Neurological Disorders: Including depression, Parkinson's disease, and Alzheimer's disease.
-
Infectious Diseases: As antibacterial or antifungal agents.
Concluding Remarks
This compound represents a simple, yet intriguing molecule with the potential for diverse biological activities. While direct evidence is currently lacking, its structural relationship to known bioactive compounds, particularly HDAC inhibitors, provides a strong rationale for its investigation. The experimental workflows outlined in this guide offer a clear path for elucidating its biological potential and for its development as a lead compound in drug discovery programs.
References
- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20180362472A1 - Hdac inhibitors - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Reactivity Profile of N-Cyclopentylacetamide
Introduction
N-Cyclopentylacetamide (C₇H₁₃NO, CAS: 25291-41-2) is a secondary amide that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] The stability and reactivity of its core amide functionality are of paramount importance, dictating its storage conditions, synthetic utility, and potential liabilities in a physiological environment. The amide bond is one of the most stable functional groups in organic chemistry, a property that nature exploits in the backbone of peptides and proteins.[3][4] However, its stability is not absolute and is susceptible to cleavage under various conditions.
This guide provides a comprehensive technical overview of the stability and reactivity profile of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to handle and evaluate this compound effectively. We will delve into its intrinsic stability under thermal, hydrolytic, and photolytic stress, explore its reactivity with common reagents, and provide detailed, field-proven protocols for its assessment, grounded in the principles of regulatory guidelines such as ICH Q1A.[5][6][7]
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| CAS Number | 25291-41-2 | [1][2] |
| Appearance | White to off-white solid (typical) | Assumed based on similar compounds |
| XLogP3-AA | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group) allows this compound to participate in hydrogen bonding, influencing its solubility and melting point.[4]
Chemical Stability Profile
The stability of the amide bond in this compound is primarily due to resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.[3][8] This resonance imparts a partial double-bond character to the C-N bond, increasing its stability and making it less susceptible to nucleophilic attack compared to esters or acid chlorides.[4]
Hydrolytic Stability
Amides are generally resistant to neutral water, even with prolonged heating.[9] Hydrolysis typically requires catalysis by either acid or base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by a weak nucleophile like water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of cyclopentylamine (which is protonated to cyclopentylammonium under these conditions) yield acetic acid.[9][10] The overall reaction is irreversible as the resulting amine is protonated and no longer nucleophilic.[10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (hydroxide ion) attacks the carbonyl carbon directly. This process is slower than acid-catalyzed hydrolysis because the carbonyl group is not activated. The reaction yields a carboxylate salt (acetate) and cyclopentylamine. This process is also effectively irreversible because the final step involves an acid-base reaction where the carboxylic acid protonates the amine.[4]
The rate of hydrolysis is highly dependent on pH and temperature. The following table provides illustrative data on the expected hydrolytic stability profile.
Table 1: Illustrative Hydrolytic Degradation of this compound (Note: This data is representative for a secondary amide and intended for illustrative purposes.)
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradants |
| 0.1 M HCl | 24 | 60 | ~8% | Acetic Acid, Cyclopentylamine |
| Water (pH 7) | 24 | 60 | < 0.1% | Not significant |
| 0.1 M NaOH | 24 | 60 | ~5% | Sodium Acetate, Cyclopentylamine |
Thermal Stability
Amide compounds are generally considered thermally stable.[11] The decomposition temperature is structure-dependent, but many simple amides are stable up to 160 °C or higher.[12] At very high temperatures, thermal decomposition can proceed through homolytic cleavage of the C-N or C-C bonds, generating radical intermediates.[13] For practical laboratory and pharmaceutical purposes, this compound is expected to be stable under typical storage and processing temperatures.
Photostability
Compared to analogous ketones and esters, N-alkyl amides exhibit significantly greater stability against photodecomposition.[14] When degradation does occur upon exposure to high-energy UV light, the predominant mechanism is a Norrish Type I cleavage, which involves the homolytic cleavage of the C-N bond or the C-C bond adjacent to the carbonyl.[14] This generates unstable radical species that undergo secondary reactions.[14] To comply with regulatory expectations (e.g., ICH Q1B), photostability testing should be conducted to determine if the compound is light-sensitive.[6]
Oxidative Stability
This compound lacks functional groups that are highly susceptible to oxidation under common conditions. However, forced degradation studies using strong oxidizing agents like hydrogen peroxide are necessary to probe for potential oxidative liabilities. The secondary amine proton could potentially be a site for radical abstraction under aggressive oxidative stress.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the amide functional group.
-
Basicity: The amide nitrogen is generally non-basic. The resonance delocalization of the nitrogen lone pair into the carbonyl group means it is not available to accept a proton.[4] The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions (pKa of the conjugate acid is approximately -1).[4]
-
Nucleophilicity: The compound is a weak nucleophile. Reactions with strong electrophiles may occur at the carbonyl oxygen.
-
Reduction: The amide group is resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the amide to the corresponding amine (N-ethylcyclopentylamine).
-
Reactions with Strong Acids and Bases: As discussed in the hydrolysis section, strong acids and bases will promote the cleavage of the amide bond, especially upon heating.
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are essential in drug development to understand degradation pathways and to develop stability-indicating analytical methods.[5][6][7] The goal is to achieve a target degradation of 5-20%, as this provides sufficient degradation products for analysis without completely destroying the molecule.[5][15]
Workflow for Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study of this compound.
Protocol 1: Acid/Base Hydrolytic Stability
1. Objective: To assess the stability of this compound in acidic and basic conditions.
2. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes
-
Heating block or water bath
-
HPLC system with UV and/or MS detector
3. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 ACN:Water mixture.
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Cap the vial and place it in a heating block at 60 °C.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Cap the vial and place it in a heating block at 60 °C.
-
-
Control Sample:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of HPLC grade water.
-
Store under the same conditions as the stress samples.
-
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze by a validated stability-indicating HPLC method.
4. Causality and Insights:
-
Why 60°C? Elevated temperature is used to accelerate the degradation process to observe changes within a reasonable timeframe.[6]
-
Why neutralize? Extreme pH can damage the HPLC column and affect the chromatography. Neutralization ensures the sample is compatible with the analytical method.
-
Stability-Indicating Method: This is critical. The method must be proven to separate the parent peak (this compound) from all potential degradation products (like acetic acid and cyclopentylamine) and any impurities. This validates that a decrease in the parent peak is due to degradation and not an analytical artifact.[5][16]
Mechanism of Acid-Catalyzed Hydrolysis
The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of the amide bond.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Summary and Recommendations
This compound is a chemically stable molecule, characteristic of secondary amides. Its core stability is derived from the resonance of the amide bond.
-
Stability: The compound is highly stable under neutral pH and typical ambient temperatures. It is susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated. Photolytic and oxidative degradation are possible but are generally slower processes compared to hydrolysis.
-
Reactivity: The amide functionality is largely unreactive towards common nucleophiles and electrophiles under mild conditions. Its reactivity is primarily limited to forceful conditions such as reduction with powerful hydrides or cleavage via strong acid/base catalysis.
-
Handling & Storage: Store this compound in a well-sealed container in a cool, dry place, protected from light. Avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
For Development: When considering this molecule for applications in drug development or as a key intermediate, it is imperative to conduct comprehensive forced degradation studies as outlined. This will establish its intrinsic stability profile, identify potential degradants, and inform the development of robust analytical methods for quality control.
References
- 1. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 2. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. drum.lib.umd.edu [drum.lib.umd.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. biopharminternational.com [biopharminternational.com]
An In-Depth Technical Guide to N-Cyclopentylacetamide: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-Cyclopentylacetamide, a secondary amide featuring a cyclopentyl moiety, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its unique combination of a flexible aliphatic ring and an amide linkage imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature and key synonyms, synthesis methodologies, and analytical characterization. Drawing from established chemical principles and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. We will delve into the causality behind experimental choices in its synthesis and present self-validating protocols for its characterization, ensuring scientific integrity and practical applicability.
Nomenclature and Key Synonyms: Establishing a Common Lexicon
Precise communication in scientific research hinges on the accurate and consistent naming of chemical entities. This compound is known by several synonyms and identifiers, which are crucial to recognize when conducting literature searches and procuring materials.
The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by other names in chemical databases and commercial listings. Understanding these alternatives is essential for comprehensive information retrieval.
A critical aspect of identifying any chemical compound is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier. For this compound, the CAS number is 25291-41-2 [1].
Table 1: Key Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| Common Synonym | Acetamidocyclopentane | PubChem[1] |
| Alternative Name | N-Acetylcyclopentylamine | CymitQuimica[2] |
| CAS Number | 25291-41-2 | PubChem[1] |
| Molecular Formula | C7H13NO | PubChem[1] |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| InChI | InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | PubChem[1] |
| SMILES | CC(=O)NC1CCCC1 | PubChem[1] |
It is imperative to distinguish this compound from its structural isomer, 2-Cyclopentylacetamide (CAS No. 933-04-0)[3]. In the latter, the acetamide group is attached to the cyclopentyl ring via a methylene bridge, leading to different chemical and physical properties.
Caption: Key nomenclature and isomer distinction for this compound.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound is primarily achieved through the N-acylation of cyclopentylamine. This reaction involves the formation of an amide bond between the primary amine of cyclopentylamine and an acetylating agent. The choice of the acetylating agent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis.
Classical Approach: Acylation with Acetic Anhydride
A well-established and widely used method for the N-acetylation of amines is the use of acetic anhydride[4][5]. This method is generally high-yielding and proceeds under mild conditions.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Acetic Anhydride as the Acylating Agent: Acetic anhydride is a potent acylating agent. The two carbonyl groups render the central oxygen a good leaving group (as an acetate ion), facilitating the nucleophilic attack by the amine.
-
Solvent: The reaction can often be performed neat or in a variety of aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is typically dictated by the solubility of the starting materials and the ease of product isolation.
-
Base (Optional): A mild base, such as pyridine or triethylamine, can be added to neutralize the acetic acid byproduct, which can protonate the starting amine and render it unreactive. However, for simple primary amines like cyclopentylamine, the reaction often proceeds efficiently without an added base.
Experimental Protocol: N-acetylation of Cyclopentylamine with Acetic Anhydride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentylamine (1.0 equivalent). If using a solvent, dissolve the cyclopentylamine in an appropriate volume of anhydrous DCM.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acetic anhydride and acetic acid) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
The unambiguous identification and purity assessment of synthesized this compound are critical for its application in research and development. A combination of spectroscopic techniques provides a self-validating system for its characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (molecular weight: 127.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 127.
Expected Fragmentation Pattern:
Amides undergo characteristic fragmentation patterns, including alpha-cleavage and McLafferty rearrangement[6]. For this compound, key fragments would arise from the cleavage of the N-cyclopentyl bond and the bonds adjacent to the carbonyl group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Origin of Fragment |
| 127 | [C7H13NO]+• | Molecular Ion (M+) |
| 84 | [C5H8N]+ | Loss of acetyl radical (•COCH3) |
| 70 | [C5H10]+• | Cleavage of the N-C bond with charge retention on the cyclopentyl fragment |
| 56 | [C4H8]+• | Loss of acetamide radical |
| 43 | [CH3CO]+ | Acetyl cation |
Note: The relative intensities of these peaks can vary depending on the ionization conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy (Predicted Chemical Shifts):
-
~5.3-5.8 ppm (broad singlet, 1H): N-H proton of the amide.
-
~4.0-4.2 ppm (multiplet, 1H): C-H proton of the cyclopentyl ring attached to the nitrogen.
-
~1.9-2.1 ppm (singlet, 3H): C-H protons of the acetyl methyl group.
-
~1.4-1.8 ppm (multiplets, 8H): C-H protons of the remaining methylene groups of the cyclopentyl ring.
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
-
~170 ppm: Carbonyl carbon of the amide.
-
~52 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen.
-
~33 ppm: Methylene carbons of the cyclopentyl ring adjacent to the methine carbon.
-
~24 ppm: Methylene carbons of the cyclopentyl ring beta to the methine carbon.
-
~23 ppm: Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands for the amide functional group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Amide N-H |
| ~2950 and ~2870 | C-H stretch | Aliphatic C-H |
| ~1640 (strong) | C=O stretch (Amide I band) | Amide C=O |
| ~1550 | N-H bend (Amide II band) | Amide N-H |
Applications in Drug Discovery and Development: A Note on Potential
While specific biological activities for this compound are not extensively documented in publicly available literature, the N-acyl amine and cyclopentyl moieties are present in numerous biologically active compounds. The cyclopentane ring is a common scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties[7]. The acetamide group can participate in hydrogen bonding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a well-defined chemical entity with a clear nomenclature and established synthetic routes. Its characterization through a combination of mass spectrometry, NMR, and IR spectroscopy provides a robust and self-validating means of confirming its identity and purity. While its direct pharmacological applications are not yet fully explored, its structural motifs suggest its potential as a versatile building block in the design and synthesis of novel compounds for drug discovery and development. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this compound in their scientific endeavors.
References
- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: N-Cyclopentylacetamide in Medicinal Chemistry
Introduction: The N-Cyclopentylacetamide Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The this compound moiety has emerged as a valuable structural motif, offering a compelling combination of physicochemical properties and synthetic tractability. The cyclopentyl group, a five-membered aliphatic ring, imparts a degree of conformational rigidity and lipophilicity to a molecule. This can enhance membrane permeability and improve oral bioavailability, key determinants of a drug candidate's success. The acetamide functionality provides a hydrogen bond donor and acceptor, facilitating crucial interactions with protein targets.
While this compound itself is a simple molecule, its derivatives have shown significant promise in various therapeutic areas. The strategic incorporation of the this compound core into more complex molecules has led to the development of potent and selective modulators of enzyme and receptor activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound-based compounds, with a particular focus on their use as inhibitors of monoamine oxidase (MAO).
Case Study: this compound Derivatives as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease. Consequently, the development of MAO inhibitors is a significant area of pharmaceutical research. A series of novel N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives has demonstrated potent inhibitory activity against both MAO-A and MAO-B isoforms, highlighting the potential of the this compound scaffold in this domain.[1]
Scientific Rationale
The design of these inhibitors leverages the this compound core as a central scaffold. The cyclopentyl group is hypothesized to orient the molecule within the active site of the MAO enzyme, while the acetamide group can participate in hydrogen bonding interactions. The appended diphenylthiazole moiety is designed to interact with the hydrophobic regions of the enzyme's active site, contributing to the overall binding affinity and inhibitory potency. By modifying the substituents on the phenyl rings of the thiazole group, the selectivity and potency against MAO-A and MAO-B can be fine-tuned.
Experimental Protocols
The following protocols are adapted from the methodologies described in the scientific literature for the synthesis and evaluation of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives.[1]
Protocol 1: General Synthesis of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives
This protocol outlines a multi-step synthesis culminating in the desired this compound derivatives.
Caption: Synthetic workflow for this compound-based MAO inhibitors.
Step 1: Synthesis of 1-(aminomethyl)cyclopentan-1-amine
-
To a solution of 1-aminocyclopentanecarbonitrile in a suitable solvent (e.g., diethyl ether), add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 12 hours).
-
Quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Purify the product by distillation or chromatography.
Step 2: Synthesis of Substituted 3,4-diphenylthiazol-2(3H)-imines
-
A mixture of a substituted 1,2-diphenylethan-1-one, thiourea, and iodine is heated in a suitable solvent (e.g., ethanol).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent and dry to yield the desired thiazolimine.
Step 3: Synthesis of N-[1-(aminomethyl)cyclopentyl]acetamide
-
To a solution of 1-(aminomethyl)cyclopentan-1-amine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add acetyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated intermediate.
Step 4: Condensation to Final Products
-
A mixture of the substituted 3,4-diphenylthiazol-2(3H)-imine and N-[1-(aminomethyl)cyclopentyl]acetamide is heated in a suitable solvent (e.g., ethanol).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivative.[1]
Protocol 2: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol describes a method to determine the inhibitory potency (IC50) of the synthesized compounds against human MAO-A and MAO-B.[1]
Caption: Workflow for the in vitro MAO inhibition assay.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO-A substrate)
-
Benzylamine hydrochloride (MAO-B substrate)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of all reagents in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, MAO-A or MAO-B enzyme solution, and the test compound at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of the Amplex® Red reagent, HRP, and the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B).
-
Immediately measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) at 37°C in kinetic mode for 30 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Data Summary
The inhibitory activities of a selection of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives against human MAO-A and MAO-B are summarized in the table below.[1]
| Compound | Substituent | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| 4a | 4-H | 7.06 ± 0.18 | 0.42 ± 0.012 |
| 4b | 4-F | 6.56 ± 0.20 | 0.36 ± 0.014 |
| 4c | 4-Cl | 6.78 ± 0.15 | 0.69 ± 0.020 |
| 4i | 4-NO2 | 7.09 ± 0.17 | > 10 |
| Moclobemide | (Standard) | 6.061 ± 0.262 | - |
Data presented as mean ± standard deviation.
Interpretation of Results: The results indicate that compounds 4a , 4b , and 4c exhibit potent and selective inhibition of MAO-B, with IC50 values in the sub-micromolar range.[1] Compound 4b , with a fluorine substituent, was identified as the most potent derivative against both isoforms and showed selectivity for MAO-B.[1] These findings underscore the potential of the this compound scaffold in the design of novel MAO inhibitors for the treatment of neurodegenerative diseases.
Broader Applications and Future Directions
The successful application of the this compound scaffold in the development of MAO inhibitors suggests its potential in other areas of medicinal chemistry. The versatility of this core structure allows for its incorporation into a wide range of molecular architectures targeting diverse biological pathways. For instance, derivatives of N-cyclopentylcarboxamide have been investigated for their potential as opioid receptor agonists and T-type calcium channel blockers.[2][3]
Future research could explore the following avenues:
-
Expansion of the Chemical Space: Synthesis of a broader library of this compound derivatives with diverse substituents to probe structure-activity relationships for other targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising this compound-based compounds.
-
In Vivo Efficacy Studies: Testing of lead compounds in animal models of relevant diseases to validate their therapeutic potential.
By leveraging the favorable properties of the this compound scaffold and employing robust synthetic and biological evaluation protocols, researchers can continue to unlock its potential in the discovery of novel therapeutics.
References
Application Notes and Protocols: N-Cyclopentylacetamide as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Cyclopentyl Moiety
In the landscape of modern medicinal chemistry and drug development, the cyclopentyl group is a frequently incorporated structural motif. Its conformational flexibility and lipophilic nature can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. N-Cyclopentylacetamide, a simple yet elegant secondary amide, serves as a readily accessible and highly versatile building block for introducing this valuable moiety. Its utility is particularly pronounced in multicomponent reactions (MCRs), which are cornerstones of diversity-oriented synthesis and rapid library generation for drug discovery programs.[1][2] This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | --INVALID-LINK--[3] |
| Molecular Weight | 127.18 g/mol | --INVALID-LINK--[3] |
| CAS Number | 25291-41-2 | --INVALID-LINK--[3] |
| Appearance | White to off-white solid | Inferred from typical amides of this molecular weight |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General chemical knowledge |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[3] |
Core Application: Multicomponent Reactions (MCRs)
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains all or most of the atoms of the starting materials.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. This compound, with its reactive N-H bond, is an excellent candidate for isocyanide-based MCRs, such as the Passerini and Ugi reactions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[4][5] This reaction is a powerful tool for the synthesis of depsipeptides and other complex ester-containing molecules.[6]
The mechanism of the Passerini reaction is generally considered to be concerted, particularly in aprotic solvents where high concentrations of reactants are used.[4][5] Hydrogen bonding between the carboxylic acid and the carbonyl compound is believed to be a crucial factor in the formation of a cyclic transition state.[5]
Caption: Generalized mechanism of the Passerini reaction.
While this compound itself cannot directly participate as the amine component in a classic Passerini reaction, its corresponding isocyanide derivative, cyclopentyl isocyanide, is an ideal substrate. This protocol outlines the synthesis of an α-acyloxy amide using cyclopentyl isocyanide.
Materials:
-
Cyclopentyl isocyanide (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Carboxylic acid (e.g., acetic acid) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
Add cyclopentyl isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.
| Reactant 1 (Isocyanide) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Solvent | Temperature | Typical Yield |
| Cyclopentyl isocyanide | Benzaldehyde | Acetic Acid | DCM | Room Temp. | 85-95% |
| Cyclopentyl isocyanide | Isobutyraldehyde | Benzoic Acid | THF | Room Temp. | 80-90% |
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[7][8] This reaction is one of the most powerful tools for the rapid synthesis of peptide-like molecules and complex heterocyclic scaffolds.[7][8]
The Ugi reaction is initiated by the formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to give the final α-acylamino amide product.
Caption: Step-wise workflow of the Ugi four-component reaction.
This protocol details a representative Ugi reaction utilizing cyclopentylamine, the precursor to this compound.
Materials:
-
Cyclopentylamine (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) in methanol.
-
Add cyclopentylamine (1.0 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
To the reaction mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α-acylamino amide.
Synthesis of this compound
This compound can be readily synthesized via the acylation of cyclopentylamine.
Caption: General workflow for the synthesis of this compound.
Protocol for the Synthesis of this compound
Materials:
-
Cyclopentylamine (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.
Safety and Handling
While specific safety data for this compound is limited, precautions should be taken based on the reactivity of amides and the known hazards of its precursors.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Toxicity: The toxicity of this compound has not been fully evaluated. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin. The related compound, N-cyclopentyl-N-ethylacetamide, is known to cause skin and eye irritation and may cause respiratory irritation.[10]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in multicomponent reactions, particularly the Ugi reaction, allows for the rapid and efficient synthesis of complex, drug-like molecules. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound and its derivatives in the development of novel chemical entities.
References
- 1. Multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
N-Cyclopentylacetamide: A Versatile Scaffold for the Design of Novel Pharmaceuticals
Introduction: The Strategic Value of the N-Cyclopentylacetamide Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient pharmaceutical development. The this compound moiety has emerged as a compelling scaffold, offering a unique combination of physicochemical properties that make it an attractive starting point for the design of novel therapeutics across various disease areas.
The acetamide group, a simple yet versatile functional group, is a common feature in a wide array of pharmaceuticals, contributing to their biological activity through its ability to form crucial hydrogen bonds with target proteins.[1] Its derivatives have been explored for antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The strategic incorporation of a cyclopentyl group introduces a lipophilic, five-membered carbocyclic ring that can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity. This combination of a flexible hydrogen-bonding donor/acceptor in the acetamide and a conformationally constrained lipophilic group in the cyclopentane ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates.
This technical guide provides a comprehensive overview of the this compound scaffold, detailing its application in the design of novel pharmaceuticals. We will explore its role in the development of potent enzyme inhibitors, provide detailed, field-proven protocols for the synthesis and analysis of this compound derivatives, and discuss the future potential of this versatile scaffold.
Application Focus: this compound Derivatives as Monoamine Oxidase (MAO) Inhibitors
A compelling example of the utility of the this compound scaffold is in the development of inhibitors for monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and depression, making them a significant therapeutic target.
A series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives have been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B isoforms.[4] These studies have demonstrated that the this compound scaffold can be effectively utilized to generate potent and selective MAO inhibitors.
Mechanism of Action and Signaling Pathway
MAO inhibitors function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This modulation of neurotransmitter levels is believed to be the primary mechanism behind their therapeutic effects in neurological and psychiatric disorders.
The signaling pathways influenced by MAO activity are complex and interconnected. By inhibiting MAO, the downstream signaling cascades initiated by monoamine neurotransmitters are potentiated. For instance, increased dopamine levels can lead to the activation of dopamine receptors and subsequent modulation of pathways involving protein kinase A (PKA) and other downstream effectors.
Below is a diagram illustrating the general mechanism of monoamine oxidase and the intervention point for inhibitors.
Caption: Mechanism of MAO and inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
The study of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives revealed key structure-activity relationships. The inhibitory potency against MAO-A and MAO-B was found to be sensitive to the substitution pattern on the diphenylthiazole ring. This highlights the modularity of the this compound scaffold, allowing for fine-tuning of activity and selectivity through synthetic modifications.
| Compound | Substitution (R) | MAO-A IC50 (µM)[4] | MAO-B IC50 (µM)[4] |
| 4a | 4-H | 7.06 ± 0.18 | 0.42 ± 0.012 |
| 4b | 4-F | 6.56 ± 0.20 | 0.36 ± 0.014 |
| 4c | 4-Cl | 6.78 ± 0.15 | 0.69 ± 0.020 |
| 4i | 3-NO2 | 7.09 ± 0.17 | > 10 |
| Moclobemide | (Standard) | 6.061 ± 0.262 | - |
Table 1: In vitro inhibitory activity of selected this compound derivatives against human MAO-A and MAO-B.
The data indicates that derivatives with electron-withdrawing groups at the 4-position of the phenyl ring (4b and 4c) exhibit potent and selective inhibition of MAO-B.[4] The this compound moiety in these compounds is crucial for anchoring the molecule within the active site of the enzyme, while the substituted thiazole portion contributes to the selectivity and overall potency.
Experimental Protocols: Synthesis and Analysis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through straightforward and reproducible methods. The following protocols provide detailed, step-by-step procedures for the synthesis of a foundational this compound structure and a more complex derivative, representative of those used in the MAO inhibitor studies.
Protocol 1: Synthesis of N-Cyclopentyl-acetylacetamide
This protocol describes a robust method for the synthesis of N-cyclopentyl-acetylacetamide, a key intermediate for further derivatization.
Materials:
-
Cyclopentylamine
-
Diketene
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
To a mixture of 85 g of cyclopentylamine in 500 ml of tetrahydrofuran, add 84 g of diketene over a period of 10 minutes at a temperature of 10°C.[5]
-
Stir the resulting mixture for 6 hours at 20°C.[5]
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is N-cyclopentyl-acetylacetamide, which can be used in subsequent steps without further purification.
Self-Validation:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and purity.
Protocol 2: General Synthesis of N-Substituted Acetamide Derivatives
This protocol outlines a general and widely applicable method for the synthesis of N-substituted acetamide derivatives, which can be adapted for the creation of a library of compounds for screening.
Caption: General workflow for the synthesis of N-substituted acetamides.
Materials:
-
Carboxylic acid (e.g., phenylacetic acid derivative)
-
N,N'-Carbonyldiimidazole (CDI) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Amine (e.g., 3-phenyl-propylamine)
-
Dry Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in dry DCM.[6]
-
Add CDI (2 equivalents) and DMAP (2 equivalents) to the solution and stir for 20 minutes at room temperature.[6]
-
Add the appropriate amine (2 equivalents) to the reaction mixture.[6]
-
Stir the mixture for 5 hours at room temperature.[6]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted acetamide derivative.
Self-Validation:
-
Reaction progress can be monitored by TLC.
-
The structure and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Future Directions and Conclusion
The this compound scaffold represents a valuable and versatile platform in the design of novel pharmaceuticals. The successful development of potent and selective MAO inhibitors demonstrates its potential in targeting enzymes implicated in neurological disorders. The synthetic accessibility and the ability to readily introduce chemical diversity make this scaffold an attractive starting point for lead discovery and optimization campaigns.
Future research efforts should focus on exploring the application of the this compound scaffold in other therapeutic areas. Its favorable physicochemical properties suggest potential for developing inhibitors of other enzyme families, such as kinases, or for designing ligands for G-protein coupled receptors. The continued exploration of the chemical space around this scaffold, guided by structure-based drug design and combinatorial chemistry approaches, is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cyclopentylacetamide in Material Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: N-Cyclopentylacetamide (N-CPA), with CAS Number 25291-41-2, is an organic compound featuring a secondary amide functional group and a cyclopentyl moiety. While direct, specific applications of N-CPA in material science are not extensively documented in current literature, its chemical structure suggests several potential roles as a functional additive or building block in polymer chemistry. This guide synthesizes information from related compounds to propose and detail potential applications, providing a theoretical framework and experimental protocols for researchers exploring new material properties.
The core of N-CPA's potential lies in the interplay between its two primary structural features: the polar amide group, capable of forming hydrogen bonds, and the non-polar, bulky cyclopentyl ring. This duality could be exploited to modify polymer chain interactions, affecting properties such as flexibility, thermal stability, and solubility.
Physicochemical Properties of this compound
A foundational understanding of N-CPA's properties is crucial for predicting its behavior in material systems. The following table summarizes key computed properties.
| Property | Value | Reference |
| Molecular Formula | C7H13NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 25291-41-2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Application Note I: N-CPA as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)
Principle: Plasticizers are additives that increase the flexibility and durability of a material. Acetamide and other amide-containing compounds have been investigated as effective plasticizers for various polymers, including thermoplastic starch and PVC.[2][3] The mechanism involves the insertion of the plasticizer molecules between polymer chains, disrupting polymer-polymer interactions and thereby lowering the glass transition temperature (Tg).
N-CPA is a promising candidate for a PVC plasticizer due to:
-
Polar Amide Group: The amide group can interact with the polar C-Cl bonds in PVC, ensuring good miscibility.
-
Bulky Cyclopentyl Group: The non-polar cyclopentyl group can effectively separate PVC chains, creating free volume and enhancing flexibility. The incorporation of such cyclic structures is known to influence polymer packing and mechanical properties.[1]
Experimental Rationale: The following protocol is designed to evaluate the efficacy of N-CPA as a primary plasticizer for rigid PVC. The key metric for success will be a significant reduction in the glass transition temperature (Tg) and an increase in the elongation at break of the resulting PVC films. This approach is analogous to studies using ester-amides from renewable resources as PVC plasticizers.[4][5]
Protocol: Evaluation of N-CPA as a PVC Plasticizer
1. Materials:
-
Polyvinyl Chloride (PVC) resin (suspension grade)
-
This compound (N-CPA)
-
Tetrahydrofuran (THF), analytical grade
-
Thermal stabilizer (e.g., a tin-based stabilizer)
-
Petri dishes
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
2. Workflow Diagram:
Caption: Workflow for preparing and analyzing N-CPA plasticized PVC films.
3. Step-by-Step Procedure:
-
Preparation of PVC Solutions:
-
Prepare a series of solutions with varying concentrations of N-CPA (e.g., 10, 20, 30, 40 parts per hundred of resin - phr).
-
For a 20 phr formulation, weigh 10g of PVC resin, 2g of N-CPA, and 0.2g of a thermal stabilizer.
-
Dissolve the components in 100 mL of THF in a sealed flask.
-
Stir the mixture at room temperature until a clear, homogeneous solution is obtained.
-
-
Solvent Casting of PVC Films:
-
Pour the prepared PVC solution into clean, level glass Petri dishes.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Once a solid film has formed, transfer the dishes to a vacuum oven.
-
-
Drying:
-
Dry the films under vacuum at 60°C for 48 hours to remove any residual THF.
-
After drying, allow the films to cool to room temperature before carefully peeling them from the Petri dishes.
-
-
Characterization:
-
Thermal Analysis: Determine the glass transition temperature (Tg) of each film using Differential Scanning Calorimetry (DSC). A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.
-
Mechanical Testing: Cut the films into dumbbell-shaped specimens. Measure the tensile strength and elongation at break using a Universal Testing Machine (UTM). An increase in elongation at break signifies improved flexibility.
-
Expected Outcome: It is hypothesized that increasing concentrations of N-CPA will lead to a proportional decrease in the Tg and an increase in the elongation at break of the PVC films, confirming its efficacy as a plasticizer.
Application Note II: N-CPA as a Modifier in Poly(ester amide) Synthesis
Principle: Poly(ester amide)s (PEAs) are a class of polymers that combine the desirable properties of both polyesters and polyamides.[6][7][8] Their characteristics can be tuned by altering the ratio of ester to amide linkages. This compound, being a secondary amide, cannot act as a chain-propagating monomer in typical polycondensation reactions. However, its single reactive site (the amide nitrogen) could potentially be used to introduce cyclopentyl side groups onto a polymer backbone or to act as a chain terminator, thereby controlling molecular weight.
Conceptual Application: In the synthesis of a PEA from monomers like an amino alcohol and a dicarboxylic acid, N-CPA could be introduced in small quantities. Its incorporation would lead to chain termination, providing a method to control the final molecular weight of the polymer. The bulky cyclopentyl group at the chain end could also influence the polymer's solubility and solid-state packing. This is analogous to how other monofunctional reagents are used to control polymerization.
Proposed Synthetic Logic:
Caption: N-CPA acting as a chain terminator in poly(ester amide) synthesis.
This remains a theoretical application that would require significant experimental validation to establish reaction conditions and confirm the incorporation of N-CPA and its effect on the final polymer properties.
References
- 1. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene [mdpi.com]
- 2. What is Acetamide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triester–amide based on thiophene and ricinoleic acid as an innovative primary plasticizer for poly(vinyl chloride) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing N-Cyclopentylacetamide as a Novel Biochemical Probe for Target Identification and Validation
Abstract: The identification of the cellular targets of bioactive small molecules is a pivotal step in drug discovery and chemical biology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothetical development and application of N-Cyclopentylacetamide as a novel biochemical probe. While not a widely established probe, this guide outlines the principles and detailed protocols for its transformation into a powerful tool for target deconvolution. We will traverse the entire workflow, from initial probe synthesis and immobilization to cutting-edge proteomic techniques for target identification and subsequent biophysical validation of target engagement. The causality behind experimental choices is emphasized throughout to ensure both technical accuracy and field-proven insights.
Introduction: The Rationale for Developing this compound as a Probe
This compound is a small molecule with a simple yet intriguing structure. Its journey from a mere chemical entity to a sophisticated biochemical probe begins with a compelling biological observation. Let us hypothesize that in a high-throughput phenotypic screen, this compound demonstrated significant efficacy in preventing cancer cell proliferation. This bioactivity, however, is a black box; the molecular targets and the mechanism of action remain unknown. To unlock its therapeutic potential and understand its cellular effects, we must identify the proteins it interacts with. This is the core objective of developing it into a biochemical probe.
A chemical probe must meet stringent criteria, including high potency and selectivity for its target.[2] The journey to creating a high-quality probe from a screening hit involves several stages, which these application notes will detail. We will focus on an affinity-based approach, where this compound is chemically modified to allow for its attachment to a solid support. This "bait" can then be used to "fish" for its binding partners from a complex mixture of cellular proteins.[3]
Probe Synthesis and Immobilization: Creating the "Bait"
The transformation of this compound into a functional affinity probe requires the introduction of a linker arm, which is then used to attach it to a solid matrix like agarose beads. The linker must be carefully chosen to minimize steric hindrance that could interfere with the binding of the probe to its target protein.[4]
Synthesis of an this compound Derivative with a Linker
Since this compound itself lacks a convenient functional group for linker attachment without significantly altering its structure, we will start with a synthetic precursor. A plausible strategy is to use a cyclopentylamine derivative that already contains a reactive handle, such as a carboxylic acid.
Hypothetical Synthetic Scheme:
Caption: Synthetic route to a linker-modified this compound probe.
Immobilization of the Probe onto Agarose Beads
The terminal carboxylic acid on our synthesized probe is now ready for coupling to an amine-functionalized solid support, such as NHS-activated agarose beads. This is a widely used method for covalently attaching ligands containing primary amines.[5] Alternatively, carbodiimide chemistry using EDC and NHS can be employed to couple the carboxylic acid-terminated probe to amine-functionalized beads.[6][7]
Protocol 1: Immobilization of Carboxylated Probe onto Amine-Functionalized Agarose Beads
-
Bead Preparation: Wash 1 ml of amine-functionalized agarose bead slurry with 10 volumes of ice-cold deionized water, followed by 10 volumes of activation buffer (e.g., 0.1 M MES, pH 4.7).
-
Probe Activation: Dissolve 10 µmol of the carboxylated probe in 1 ml of activation buffer. Add 10 mg of EDC and 5 mg of Sulfo-NHS. Incubate for 15 minutes at room temperature to activate the carboxyl group.[8]
-
Coupling Reaction: Immediately add the activated probe solution to the washed agarose beads. Incubate for 2 hours at room temperature with gentle end-over-end rotation.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes.
-
Washing: Wash the beads extensively with 10 volumes of PBS containing 0.5 M NaCl to remove non-covalently bound probe.
-
Storage: Resuspend the beads in PBS with a suitable preservative (e.g., 0.02% sodium azide) and store at 4°C.
Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
With the this compound probe immobilized, we can now perform an affinity purification experiment to isolate its binding partners from a cell lysate. The isolated proteins are then identified using mass spectrometry.[3][9]
Experimental Workflow
Caption: Workflow for target identification using AP-MS.
Protocol 2: Affinity Pull-down of Target Proteins
-
Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant is the clarified lysate.
-
Binding: Incubate the clarified lysate with the probe-immobilized beads and control beads (e.g., beads with an immobilized inactive analogue or beads alone) for 2-4 hours at 4°C with gentle rotation. The use of proper negative controls is crucial to eliminate false positives arising from non-specific binding to the beads or linker.[10][11][12]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins. The stringency of the washes can be adjusted by increasing the salt concentration or detergent.
-
Elution: Elute the bound proteins from the beads. This can be done non-specifically with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or an SDS-PAGE loading buffer, or specifically by competing with a high concentration of free this compound.
-
Sample Preparation for MS: Neutralize the eluate if a low pH elution was used. Run the samples on an SDS-PAGE gel. The entire lane can be excised and subjected to in-gel trypsin digestion.[13]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Use a proteomics software suite to search the acquired spectra against a protein database to identify the proteins. Potential targets are those that are significantly enriched in the probe pull-down compared to the negative control.
Validation of Target Engagement
After identifying potential protein targets by AP-MS, it is imperative to validate that this compound directly binds to these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][14][15][16][17]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[14] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for the protein of interest. In the presence of a binding ligand, this curve will shift to a higher temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: CETSA for Target Validation
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Competitive Binding Assays
Competitive binding assays can provide quantitative data on the binding affinity of this compound for its target.[18][19][20][21] This typically involves using a labeled version of a known ligand for the target protein and measuring the ability of this compound to displace it.
Table 1: Comparison of Target Validation Methods
| Method | Principle | Throughput | Cellular Context | Quantitative Data |
| CETSA | Ligand-induced thermal stabilization | Medium | Intact cells/lysates | Semi-quantitative (Tagg shift) |
| Competitive Binding | Displacement of a labeled ligand | High | Lysates/purified protein | Quantitative (Ki, IC50) |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Low | Purified components | Gold standard (Kd, ΔH, ΔS) |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding | Medium | Purified components | Quantitative (kon, koff, Kd) |
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for developing this compound into a valuable biochemical probe. By following these detailed protocols—from rational probe design and synthesis to robust target identification and validation—researchers can systematically elucidate the molecular mechanisms of action for novel bioactive compounds. The successful identification and validation of a target for this compound would pave the way for more focused drug development efforts, such as structure-activity relationship (SAR) studies to improve potency and selectivity, and further investigation into the biological pathways modulated by this new probe-target interaction.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. Affinity Coupling [gbiosciences.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 11. youtube.com [youtube.com]
- 12. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.unil.ch [wp.unil.ch]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The Synthesis and Application of Poly(2-cyclopentyl-2-oxazoline), a High-Performance Analogue of Poly(N-Cyclopentylacetamide)
Introduction: Bridging the Gap Between Small Molecules and High-Performance Polymers
In the landscape of polymer science, N-cyclopentylacetamide represents a simple yet intriguing amide structure. While its direct polymerization into a useful high-molecular-weight polymer is not a conventional synthetic route, the isomeric structure of its corresponding polymer offers a gateway to a unique class of materials. This guide details the synthesis and characterization of poly(2-cyclopentyl-2-oxazoline), a polymer that features the this compound motif as its repeating side-chain unit.
This polymer belongs to the family of poly(2-oxazoline)s (PAOx), which are widely recognized as pseudo-peptides due to their structural similarity to polypeptides.[1][2] PAOx are synthesized via a living cationic ring-opening polymerization (CROP), a technique that provides exceptional control over molecular weight, dispersity, and end-group functionality.[1][3] This control makes them ideal candidates for advanced applications in biomedicine and materials science.[1]
Specifically, poly(2-cyclopentyl-2-oxazoline) stands out due to its remarkable thermal properties. It exhibits a high melting temperature and crystallinity, characteristics typically associated with polymers that have strong intermolecular forces like hydrogen bonding.[4] However, in this case, the properties are derived purely from optimized van der Waals interactions of the tightly packed cycloalkyl side chains.[4]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. We will explore the synthesis of the 2-cyclopentyl-2-oxazoline monomer, the mechanism and protocol for its controlled polymerization, and the characterization of the resulting high-performance polymer.
Scientific Principles: The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The synthesis of well-defined poly(2-cyclopentyl-2-oxazoline) is achieved through a living cationic ring-opening polymerization (CROP). The "living" nature of this process implies that chain-transfer and termination reactions are largely absent, allowing polymer chains to grow uniformly until the monomer is consumed or a terminating agent is intentionally added.[5] This results in polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The mechanism proceeds in three distinct stages:
-
Initiation: The polymerization is initiated by an electrophilic species, typically an alkyl sulfonate like methyl tosylate (MeOTs) or methyl triflate (MeOTf).[6][7] The initiator alkylates the nitrogen atom of the 2-cyclopentyl-2-oxazoline monomer, forming a cyclic oxazolinium cation. This step is typically fast and quantitative, ensuring that all polymer chains begin to grow at the same time.
-
Propagation: The propagation step involves the nucleophilic attack of another monomer molecule on the electrophilic carbon atom (C5) of the oxazolinium ring at the growing chain end. This attack opens the ring and regenerates the oxazolinium cation at the new chain end, allowing for the sequential addition of monomer units.[8]
-
Termination: The living polymerization can be terminated by the addition of a nucleophile, such as water, an amine, or a carboxylate.[1] This step is crucial as it quenches the reactive cationic chain end and allows for the introduction of specific functionalities at the polymer's omega (ω) terminus. The choice of initiator determines the alpha (α) terminus, providing dual-end functionalization capabilities.
The causality behind this controlled process lies in the stability of the oxazolinium cation and the nature of the counter-ion. A stable propagating species minimizes side reactions, which is fundamental to achieving a living polymerization.
Visualization of the CROP Mechanism
References
- 1. ポリ(2-オキサゾリン):生物医学向け多用途性ポリマープラットフォーム [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(2-cycloalkyl-2-oxazoline)s: high melting temperature polymers solely based on Debye and Keesom van der Waals interactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Investigating the Anti-inflammatory Potential of N-Cyclopentylacetamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of N-Cyclopentylacetamide as a potential novel anti-inflammatory agent. This document outlines a structured, multi-tiered approach, from initial synthesis and characterization to detailed in vitro and in vivo pharmacological assessments. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for a New Anti-inflammatory Candidate
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing anti-inflammatory drugs are effective, they are often associated with significant side effects, necessitating the search for novel therapeutic agents with improved safety profiles.
Acetamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities.[1] this compound, a small molecule with a simple structure, represents an unexplored candidate for anti-inflammatory activity. Its structural features suggest it may interact with biological targets involved in the inflammatory cascade. This guide provides the foundational protocols to systematically investigate this potential.
Synthesis and Characterization of this compound
A reliable synthesis and thorough characterization are prerequisites for any pharmacological study. The following protocol is adapted from established methods for the synthesis of related acetamide compounds.[2][3][4]
Synthesis Protocol
Objective: To synthesize this compound from cyclopentylamine and an acetylating agent.
Materials:
-
Cyclopentylamine
-
Acetic anhydride or Acetyl chloride
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyclopentylamine (1.0 eq) in anhydrous diethyl ether (or DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach for in vitro screening is recommended to efficiently evaluate the anti-inflammatory potential of this compound.
Tier 1: Preliminary Screening
3.1.1. Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the non-toxic concentration range of this compound in the selected cell line (e.g., RAW 264.7 macrophages) to ensure that any observed anti-inflammatory effects are not due to cell death.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
3.1.2. Inhibition of Protein Denaturation
Rationale: Denaturation of proteins is a well-documented cause of inflammation.[6][7] The ability of a compound to inhibit heat-induced protein denaturation can be a simple preliminary screen for anti-inflammatory activity.
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).
-
A control consists of the same mixture without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a reference standard.[6]
Tier 2: Mechanistic Assays
3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard assay for anti-inflammatory activity.[1][8]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure absorbance at 540 nm and calculate the percentage inhibition of NO production.
3.2.2. Prostaglandin E2 (PGE2) Production Assay
Rationale: Prostaglandins, particularly PGE2, are critical mediators of inflammation produced via the cyclooxygenase (COX) pathway.[8]
Protocol:
-
Follow the same cell culture and treatment procedure as in the NO assay.
-
After 24 hours of LPS stimulation, collect the cell supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
3.2.3. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Rationale: This enzymatic assay directly measures the inhibitory effect of this compound on the key enzymes responsible for prostaglandin synthesis. Differentiating between COX-1 and COX-2 inhibition is important, as selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[9]
Protocol:
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
These kits typically provide the enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
Perform the assay according to the manufacturer's instructions, incubating the enzyme with this compound before adding the substrate.
-
Measure the absorbance to determine the enzyme activity and calculate the IC₅₀ value.
Tier 3: Signaling Pathway Analysis
Rationale: To delve deeper into the mechanism of action, it is essential to investigate the effect of this compound on key inflammatory signaling pathways. The NF-κB pathway is a central regulator of inflammatory gene expression.
Workflow for Investigating Anti-inflammatory Potential
Caption: A tiered workflow for evaluating this compound's anti-inflammatory potential.
NF-κB Signaling Pathway Analysis (Western Blot)
Protocol:
-
Culture RAW 264.7 cells and pre-treat with this compound.
-
Stimulate with LPS for a short duration (e.g., 30-60 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, and p65).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in phospho-IκBα and an increase in total IκBα would suggest inhibition of the NF-κB pathway.
Simplified NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
In Vivo Evaluation of Anti-inflammatory Activity
If in vitro results are promising, the anti-inflammatory effects of this compound must be confirmed in vivo.[10][11]
Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and widely used model for acute inflammation.[12][13] The edema formation after carrageenan injection is biphasic, with the initial phase involving histamine and serotonin release, and the later phase mediated by prostaglandins and cytokines.
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Divide animals into groups: Vehicle control, this compound (at various doses), and a positive control (e.g., Indomethacin).
-
Administer the test compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
LPS-Induced Systemic Inflammation in Mice
Rationale: This model mimics the systemic inflammatory response seen in sepsis by inducing a "cytokine storm."[14] It is useful for evaluating the compound's effect on the production of pro-inflammatory cytokines in a whole-organism context.
Protocol:
-
Acclimatize mice and divide them into treatment groups as described above.
-
Administer the test compounds.
-
After 1 hour, inject a non-lethal dose of LPS intraperitoneally.
-
At a specified time point (e.g., 2 or 4 hours) post-LPS injection, collect blood via cardiac puncture.
-
Separate the serum and quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |
| Cytotoxicity | CC₅₀ (RAW 264.7) | >100 | - |
| NO Production | IC₅₀ | [Insert Value] | L-NAME: [Value] |
| PGE₂ Production | IC₅₀ | [Insert Value] | Indomethacin: [Value] |
| COX-1 Assay | IC₅₀ | [Insert Value] | Indomethacin: [Value] |
| COX-2 Assay | IC₅₀ | [Insert Value] | Celecoxib: [Value] |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | [Insert Value] | 0% |
| This compound | 10 | [Insert Value] | [Calculate Value] |
| This compound | 30 | [Insert Value] | [Calculate Value] |
| Indomethacin | 10 | [Insert Value] | [Calculate Value] |
Interpretation:
-
A high CC₅₀ value coupled with low IC₅₀ values in the functional assays indicates a good therapeutic window.
-
Selective inhibition of COX-2 over COX-1 is a desirable property.
-
Significant inhibition of both NO and PGE₂ suggests a broad anti-inflammatory effect.
-
Confirmation of efficacy in in vivo models is the critical step for advancing the compound to further preclinical development.
Conclusion
This document provides a comprehensive framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By following these detailed protocols, researchers can generate robust and reproducible data to determine the compound's efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 8. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing N-Cyclopentylacetamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-Cyclopentylacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic outcomes. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you to not only execute the synthesis but also to intelligently troubleshoot and adapt the procedures to your specific needs.
I. Overview of Synthetic Strategies for this compound
The formation of the amide bond in this compound is a cornerstone of its synthesis. The primary approaches involve the reaction of cyclopentylamine with an activated acetic acid derivative. The choice of method can significantly impact yield, purity, and the complexity of the work-up. Below is a comparative overview of the most common synthetic routes.
| Synthetic Route | Acylating Agent | Typical Base | Solvent | Key Advantages | Potential Drawbacks |
| Schotten-Baumann Reaction | Acetyl Chloride | Aqueous NaOH, Pyridine, or Triethylamine | Dichloromethane (DCM), Diethyl Ether | Fast reaction, high reactivity of acetyl chloride. | Exothermic, generates HCl, requires careful handling of the acylating agent. |
| Acetic Anhydride Acylation | Acetic Anhydride | Pyridine, Triethylamine, or catalyst-free | Acetonitrile, Water | Less corrosive than acetyl chloride, can be run under milder conditions. | Can be slower than using acetyl chloride, may require heating. |
| Carbodiimide Coupling | Acetic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Mild reaction conditions, good for sensitive substrates. | Formation of urea byproducts that can be difficult to remove, potential for racemization in chiral substrates.[1][2] |
| Onium Salt Coupling | Acetic Acid | HATU, HBTU | N,N-Dimethylformamide (DMF), Acetonitrile | High coupling efficiency, low racemization, fast reaction times.[3][4] | Reagents are more expensive than traditional methods. |
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary culprits?
A1: Low yields in amide synthesis are a frequent challenge and can often be traced back to several key factors:
-
Incomplete Activation of the Carboxylic Acid: When using coupling reagents like DCC or HATU with acetic acid, incomplete activation of the carboxylic acid is a common issue. This can be due to reagent degradation (especially if exposed to moisture) or insufficient equivalents of the coupling reagent.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Consider increasing the equivalents of the coupling reagent and adding an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[3]
-
-
Amine Deactivation: Cyclopentylamine, like other primary amines, can be protonated by the carboxylic acid to form an unreactive ammonium salt. This acid-base reaction competes with the desired amide bond formation.
-
Solution: When using coupling reagents, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the reaction mixture and free the amine.[2] In the Schotten-Baumann reaction, the presence of a base like aqueous sodium hydroxide or pyridine is essential to neutralize the HCl byproduct.[5][6][7][8]
-
-
Hydrolysis of Activated Intermediates: Activated carboxylic acid species, such as acyl chlorides, anhydrides, or O-acylisourea intermediates, are highly susceptible to hydrolysis. The presence of water in the reaction will lead to the regeneration of the carboxylic acid and a decrease in yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Suboptimal Reaction Temperature: Amide bond formation can be temperature-sensitive.
-
Solution: For sluggish reactions, gentle heating may be beneficial. However, for reactions involving highly reactive species like acetyl chloride, cooling the reaction mixture (e.g., to 0 °C) during the addition of the acylating agent can help to control the reaction rate and minimize side reactions.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts can complicate purification and reduce the yield of this compound.
-
Diacylation of Cyclopentylamine: While less common with a simple acetyl group, over-acylation can occur if a large excess of the acylating agent is used, especially under forcing conditions.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. Add the acylating agent dropwise to the solution of cyclopentylamine to maintain a low instantaneous concentration.
-
-
Formation of N,N'-dicyclohexylurea (DCU): When using DCC as a coupling reagent, the formation of the insoluble DCU byproduct is inherent to the reaction. While not a side reaction of the desired product, its removal can be challenging.
-
Solution: After the reaction is complete, the reaction mixture can be filtered to remove the precipitated DCU.[1] If some DCU remains in solution, it can often be removed by recrystallization from a suitable solvent like acetonitrile.[9] Alternatively, using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct during an aqueous workup.[1]
-
-
Formation of Symmetric Anhydride: In carbodiimide-mediated couplings, the activated O-acylisourea intermediate can react with another molecule of acetic acid to form acetic anhydride. This anhydride is also an acylating agent. While this may not necessarily lead to a different final product, it can affect the reaction kinetics.
Q3: How can I effectively purify my crude this compound?
A3: The purification strategy will depend on the nature of the impurities.
-
Aqueous Workup: For reactions employing the Schotten-Baumann conditions or water-soluble reagents, a standard aqueous workup is the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted cyclopentylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acetic acid, and finally a brine wash to remove residual water.
-
Recrystallization: this compound is a solid at room temperature, making recrystallization an excellent purification method.[10][11]
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of hexane and ethyl acetate).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[10]
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles to the product, column chromatography on silica gel is a reliable alternative. A solvent system of hexane and ethyl acetate is a good starting point for elution.
III. Frequently Asked Questions (FAQs)
Q1: Which acylating agent is the "best" for this synthesis?
A1: The "best" acylating agent depends on the specific requirements of your synthesis.
-
For a rapid and high-yielding reaction where cost is a concern and handling of corrosive reagents is not an issue, acetyl chloride under Schotten-Baumann conditions is a good choice.[5][6][7][8]
-
For a milder reaction with a less hazardous reagent, acetic anhydride is a suitable alternative.[12]
-
For reactions with sensitive functional groups or when trying to avoid harsh conditions, using acetic acid with a coupling reagent like DCC or HATU is recommended.[1][3][4]
Q2: What is the role of a base in the acylation of cyclopentylamine?
A2: The base plays a crucial role in neutralizing acidic species generated during the reaction.
-
In the Schotten-Baumann reaction , the base (e.g., NaOH, pyridine) neutralizes the HCl formed as a byproduct, preventing it from protonating the unreacted cyclopentylamine and stopping the reaction.[5][8]
-
When using acetic anhydride , a base like pyridine can act as a nucleophilic catalyst, forming a more reactive acetylpyridinium intermediate. It also neutralizes the acetic acid byproduct.
-
In coupling reactions , a non-nucleophilic base (e.g., DIPEA) is added to prevent the formation of the unreactive cyclopentylammonium acetate salt, ensuring the cyclopentylamine remains a free nucleophile.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (cyclopentylamine and the acylating agent/acetic acid) and the product (this compound) should have different Rf values. The reaction is considered complete when the limiting reagent spot is no longer visible on the TLC plate.
Q4: What are the expected spectral characteristics of this compound?
A4:
-
¹H NMR: You would expect to see a singlet for the acetyl methyl protons, a multiplet for the methine proton on the cyclopentyl ring attached to the nitrogen, and multiplets for the methylene protons of the cyclopentyl ring. There will also be a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon, a signal for the acetyl methyl carbon, and signals for the carbons of the cyclopentyl ring.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide (Amide I band) is expected around 1630-1680 cm⁻¹.[13] A band for the N-H stretch will appear in the region of 3180–3350 cm⁻¹.[13] The N-H bend (Amide II band) is typically observed around 1590-1620 cm⁻¹.[13]
IV. Experimental Protocols & Diagrams
Protocol 1: Synthesis of this compound using Acetyl Chloride (Schotten-Baumann Conditions)
-
In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopentylamine (1.0 eq) in dichloromethane (DCM).
-
Add an equivalent of a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide (2M, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise from the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A troubleshooting workflow for addressing low yields.
Reaction Mechanism: Acylation of Cyclopentylamine with Acetyl Chloride
Caption: Mechanism of this compound synthesis.
V. References
-
PrepChem. Synthesis of N-cyclopentyl-acetylacetamide. --INVALID-LINK--
-
SATHEE. Chemistry Schotten Baumann Reaction. --INVALID-LINK--
-
Wikipedia. Schotten–Baumann reaction. --INVALID-LINK--
-
J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23). --INVALID-LINK--
-
Organic Chemistry Portal. Schotten-Baumann Reaction. --INVALID-LINK--
-
PrepChem. Synthesis of N-(2-carbethoxycyclopentyl)-acetylacetamide. --INVALID-LINK--
-
Organic Synthesis. Acid-Amine Coupling using DCC. --INVALID-LINK--
-
Aapptec Peptides. Coupling Reagents. --INVALID-LINK--
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. --INVALID-LINK--
-
Silverstein, Robert M., et al. Spectrometric Identification of Organic Compounds.
-
ResearchGate. Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. (2018-09-13). --INVALID-LINK--
-
Infrared (IR) Spectroscopy. --INVALID-LINK--
-
Thieme. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023-11-06). --INVALID-LINK--
-
ResearchGate. Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. (2015-06-22). --INVALID-LINK--
-
PubChem. Acetamide, N-cyclopentyl-. --INVALID-LINK--
-
CUNY. Purification by Recrystallization. --INVALID-LINK--
-
Chemistry LibreTexts. Recrystallization. (2023-01-29). --INVALID-LINK--
-
Reddit. amide coupling help. --INVALID-LINK--
-
YouTube. Acylation of an amine using acetic anhydride. (2024-02-22). --INVALID-LINK--
-
Benchchem. comparative study of different acylation methods for thioanisole. --INVALID-LINK--
-
ResearchGate. Acetylation of amines with acetic anhydride. --INVALID-LINK--
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. d-nb.info [d-nb.info]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. cpha.tu.edu.iq [cpha.tu.edu.iq]
Technical Support Center: Purification of Crude N-Cyclopentylacetamide
Welcome to the technical support center for the purification of N-Cyclopentylacetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Initial Assessment & Characterization of Crude Product
Before selecting a purification strategy, a preliminary assessment of your crude material is critical. The nature and quantity of impurities will dictate the most efficient purification path.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product are almost always a direct consequence of the synthetic route employed. The most common synthesis involves the acylation of cyclopentylamine with an acetylating agent like acetyl chloride or acetic anhydride.[1]
Potential impurities include:
-
Unreacted Starting Materials:
-
Cyclopentylamine: A basic impurity, often volatile with a characteristic amine odor.
-
Acetic Acid: An acidic impurity, particularly if acetic anhydride was used or if acetyl chloride hydrolyzed.
-
-
Reagent-Related Byproducts:
-
Triethylamine or other bases: If used as an acid scavenger.
-
Coupling Agents: Residuals from reagents like DCC or HOBt if starting from acetic acid.
-
-
Reaction Byproducts:
-
N,N-Diacetylcyclopentylamine: Can form if excess acetic anhydride is used under forcing conditions.
-
Salts: Such as cyclopentylammonium chloride or triethylammonium chloride, which are typically water-soluble.
-
-
Solvents: Residual organic solvents used in the reaction or initial work-up.
Q2: What initial analytical techniques should I use on my crude sample?
A2: A quick analysis can save significant time.
-
Thin-Layer Chromatography (TLC): This is the most crucial initial step. It helps visualize the number of components, their relative polarities, and provides a starting point for developing a column chromatography method. A good starting mobile phase is 30-50% Ethyl Acetate in Hexane.
-
¹H NMR Spectroscopy: A proton NMR of the crude material can quickly identify and roughly quantify major impurities, especially unreacted starting materials or residual solvents.
-
Melting Point: A broad and depressed melting range compared to the literature value (if available) indicates the presence of significant impurities.
Section 2: Purification Strategy Decision Guide
Based on your initial assessment, this decision tree can help you select the most appropriate purification workflow.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guides & FAQs
This section provides detailed, question-and-answer-based guides for the most common purification techniques.
Liquid-Liquid Extraction (Aqueous Work-up)
This should almost always be your first step to remove acidic and basic impurities.
Q: My crude product contains unreacted cyclopentylamine and acetic acid. How do I remove them before other purification steps?
A: An acid-base extraction is highly effective. The principle is to convert the acidic and basic impurities into their respective water-soluble salts, which can then be washed away.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. This protonates the basic cyclopentylamine, forming the water-soluble cyclopentylammonium chloride salt (C₅H₉NH₃⁺Cl⁻), which partitions into the aqueous layer. Drain the aqueous layer. Repeat this wash.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution. This deprotonates the acidic acetic acid impurity, forming the water-soluble sodium acetate (CH₃COONa), which partitions into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated. Drain the aqueous layer. Repeat until no more gas evolves.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Recrystallization
Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles.[2] The goal is to find a solvent system where this compound is soluble at high temperatures but insoluble at low temperatures.[3]
Q: My product "oiled out" instead of forming crystals during recrystallization. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is common when the boiling point of the solvent is too high or if the cooling process is too rapid.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of purer, larger crystals.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound if available.
-
Change your solvent system. If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a mixed-solvent system.[4]
Q: How do I choose the right solvent for recrystallizing this compound?
A: this compound is a moderately polar molecule (XLogP3 ≈ 0.8)[5]. A good solvent will have similar polarity. The ideal solvent should dissolve the compound when hot but not when cold.
Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (approx. 20-30 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Cool the tubes that showed good hot-solubility in an ice bath. A good solvent will result in the formation of crystals.
Data Presentation: Recrystallization Solvent Selection Guide
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Water | High | 100 | Unlikely to be a good single solvent due to the cyclopentyl group, but could be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Ethanol | High | 78 | Often a good choice for amides.[2] May have high solubility even when cold, potentially leading to lower yields. |
| Acetonitrile | Medium-High | 82 | An excellent solvent for recrystallizing many amides; often gives very pure crystals.[2] |
| Ethyl Acetate / Hexane | Medium (Tunable) | ~70 | A very common and effective mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly. |
| Acetone | Medium | 56 | Can be effective, but its low boiling point means care must be taken to avoid solvent evaporation. |
Flash Column Chromatography
When recrystallization fails or is impractical, flash column chromatography is the workhorse for purification.[6][7] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Q: My compound is streaking on the TLC plate and I can't get good separation. What should I do?
A: Streaking on silica gel often indicates that the compound is too polar for the chosen solvent system or that it is acidic or basic. This compound has an amide proton that can interact strongly with the acidic silica gel.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier:
-
For basic compounds (like residual cyclopentylamine), adding ~1% triethylamine (Et₃N) to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.
-
For acidic compounds (like residual acetic acid), adding ~1% acetic acid to the mobile phase can help. For this compound itself, which is weakly acidic/neutral, this is less common but can sometimes help if impurities are the issue.
-
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina, which can be better for basic compounds.[8]
Q: My product won't elute from the column, even with a highly polar mobile phase.
A: This suggests your compound is very strongly adsorbed to the silica gel.
Troubleshooting Steps:
-
Check Solubility: Ensure your compound is actually soluble in the mobile phase you are using. If it precipitates at the top of the column, it will not move.[9]
-
Use a Stronger Eluent: Switch to a more polar mobile phase system, such as 5-10% methanol in dichloromethane (DCM).
-
Consider Reversed-Phase Chromatography: If the compound is highly polar, reversed-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile) might be more effective.
Mandatory Visualization: Flash Chromatography Workflow
Caption: Standard workflow for flash column chromatography.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Side reactions and byproduct formation in N-Cyclopentylacetamide synthesis
Welcome to the technical support center dedicated to the synthesis of N-Cyclopentylacetamide. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this N-acylation reaction. We will move beyond simple protocols to explore the causality behind side reactions and byproduct formation, empowering you to optimize your synthesis for higher yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and straightforward methods involve the N-acylation of cyclopentylamine.[1][2] This is typically achieved using one of two common acylating agents:
-
Acetyl Chloride: This is a highly reactive acylating agent that readily reacts with cyclopentylamine. The reaction is fast and often proceeds at low temperatures. However, its high reactivity can lead to more side reactions if not properly controlled. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[3][4]
-
Acetic Anhydride: A less reactive and often more cost-effective alternative to acetyl chloride.[5] The reaction may require slightly elevated temperatures or longer reaction times. The byproduct is acetic acid, which is less corrosive than HCl but still needs to be removed or neutralized to prevent protonation of the starting amine.[5]
Q2: What is the primary side reaction of concern in this synthesis?
The most significant side reaction is the formation of the diacetylated byproduct, N,N-diacetylcyclopentylamine (also known as N-cyclopentyl-diacetamide). This occurs when the initially formed this compound is further acylated. This "over-acylation" is more pronounced under harsh conditions (e.g., high temperatures) or with a large excess of a highly reactive acylating agent like acetyl chloride.[6][7][8]
Q3: How do impurities in the starting materials affect the reaction?
Impurities in either the cyclopentylamine or the acylating agent can lead to unexpected byproducts and reduced yields.
-
Cyclopentylamine Impurities: Commercial cyclopentylamine may contain residual reagents from its synthesis, such as cyclopentanone.[9][10][11] It can also absorb water and carbon dioxide from the atmosphere to form a carbamate salt.[10] It is crucial to use a pure, dry starting material.
-
Acetic Anhydride Impurities: Technical grade acetic anhydride can contain acetic acid, as well as impurities from its manufacturing process like ketene polymers or color bodies.[12][13][14] Using ACS reagent grade or higher is recommended to minimize these contaminants.[14]
Q4: Why is the addition of a base often recommended?
The N-acylation reaction generates an acidic byproduct (HCl or acetic acid). This acid can protonate the starting cyclopentylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.[3][15] To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to act as an acid scavenger, neutralizing the acid as it forms and ensuring the cyclopentylamine remains available for reaction.[3][4]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem: The reaction yield is significantly lower than expected.
-
Potential Cause 1: Protonation of Cyclopentylamine
-
Expertise & Experience: The most common cause of low yield is the deactivation of the amine nucleophile by the acidic byproduct. If the amine is protonated, it cannot attack the acylating agent.
-
Troubleshooting Steps:
-
Add a Base: Incorporate a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) into the reaction mixture. Add the base before introducing the acylating agent.
-
Order of Addition: A robust procedure involves dissolving the cyclopentylamine and base in an anhydrous solvent first, then adding the acylating agent dropwise at a controlled temperature (e.g., 0 °C).[3]
-
-
-
Potential Cause 2: Hydrolysis of the Acylating Agent
-
Expertise & Experience: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or starting materials will consume the reagent, converting it to acetic acid and reducing the amount available for the desired reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane, THF) from a sealed bottle or a solvent purification system.
-
Handle Reagents Properly: Dispense moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem: Analytical data (GC-MS, NMR) shows a significant peak corresponding to a higher molecular weight byproduct.
-
Potential Cause: Formation of N,N-diacetylcyclopentylamine
-
Expertise & Experience: This byproduct forms when the product amide is acylated a second time. This is favored by excess acylating agent, high temperatures, and the use of highly reactive agents like acetyl chloride.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the amine (e.g., 1.05 equivalents) relative to the acylating agent (1.0 equivalent) to ensure the more reactive species is fully consumed.
-
Control Temperature: Add the acylating agent slowly at a reduced temperature (e.g., 0 °C) to dissipate the heat of the reaction and reduce the rate of the second acylation.
-
Choose a Milder Reagent: If diacetylation remains a persistent issue, switch from acetyl chloride to the less reactive acetic anhydride.
-
-
Problem: The final product is difficult to purify from unreacted starting material.
-
Potential Cause: Incomplete Reaction or Inefficient Workup
-
Expertise & Experience: An incomplete reaction will leave both starting materials in the mixture. A standard workup is designed to remove these, but may be inefficient if large quantities remain.
-
Troubleshooting Steps:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the limiting reagent before proceeding to the workup.
-
Implement an Acid/Base Wash:
-
After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and extract the unreacted basic cyclopentylamine into the aqueous layer.
-
Follow with a wash using a dilute base solution (e.g., saturated NaHCO₃) to neutralize and remove any unreacted acetic anhydride (as acetate) and the acetic acid byproduct.
-
Finally, wash with brine to remove residual water before drying the organic layer.
-
-
-
Part 3: Data Summary & Visualizations
Table 1: Comparison of Common Acylating Agents
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Very High | Moderate |
| Byproduct | Hydrochloric Acid (HCl) | Acetic Acid (CH₃COOH) |
| Typical Conditions | 0 °C to room temperature | Room temperature to reflux |
| Pros | Fast reaction times | Lower cost, safer to handle, less prone to over-acylation |
| Cons | Corrosive HCl byproduct, higher risk of diacetylation | Slower reaction, may require heat |
| Common Impurities | Phosgene, HCl | Acetic acid, ketene polymers[12] |
Diagrams of Reaction Pathways and Troubleshooting
Caption: Primary synthetic routes to this compound.
Caption: Mechanism of diacetamide byproduct formation.
Caption: Troubleshooting workflow for common synthesis issues.
Part 4: Key Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis using Acetic Anhydride
-
Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylamine (8.5 g, 0.1 mol) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (12.1 g, 0.12 mol) to the stirred solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis using Acetyl Chloride
-
Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere, add cyclopentylamine (8.5 g, 0.1 mol), triethylamine (12.1 g, 0.12 mol), and anhydrous DCM (100 mL).
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve acetyl chloride (7.85 g, 0.1 mol) in anhydrous DCM (20 mL) and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor for completion by TLC.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1. The workup will remove the triethylamine hydrochloride salt.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. US1963138A - Preparation of amides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Diacetamide [chembk.com]
- 8. Diacetamide [webbook.nist.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Cas 1003-03-8,Cyclopentylamine | lookchem [lookchem.com]
- 11. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 12. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US5362365A - Purification of acetic anhydride or acetic anhydride and acetic acid using ozone - Google Patents [patents.google.com]
- 14. calpaclab.com [calpaclab.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Cyclopentylacetamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-Cyclopentylacetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this important amide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and highly effective methods for the synthesis of this compound:
-
Acylation of Cyclopentylamine with an Acetylating Agent: This is a robust and widely used method. The most common acetylating agents are acetyl chloride and acetic anhydride. This approach is favored for its typically high yields and straightforward execution. The reaction involves the nucleophilic attack of cyclopentylamine on the electrophilic carbonyl carbon of the acetylating agent.[1][2]
-
Direct Amide Coupling of Acetic Acid and Cyclopentylamine: This modern approach utilizes coupling agents to facilitate the formation of the amide bond directly from the carboxylic acid and amine.[3][4] This method avoids the need to prepare a more reactive acylating agent in a separate step. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[4][5]
Troubleshooting Guide: Common Issues & Solutions
Q2: My reaction yield is very low. What are the likely causes and how can I improve it?
Low yield in the synthesis of this compound is a common issue that can often be traced back to a few key factors.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: Extend the reaction time or gently heat the reaction mixture if the components are stable at higher temperatures. Room temperature is often sufficient, but slight warming to 40-50°C can sometimes be beneficial.[6]
-
-
Amine Deactivation: Cyclopentylamine is a base and can be protonated, rendering it non-nucleophilic.[5] If an acidic byproduct like HCl is generated (e.g., when using acetyl chloride), it will react with the starting amine, effectively quenching it.[1][7]
-
Solution: Always include a non-nucleophilic base in your reaction when using an acyl halide. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or pyridine, are commonly used to scavenge the acid produced.[1][8] An excess of the starting amine can also be used, but this can complicate purification.
-
-
Purity of Reagents: The purity of starting materials is crucial. Impurities in cyclopentylamine, the acetylating agent, or the solvent can lead to side reactions and reduced yields.
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially when using water-sensitive reagents like acetyl chloride.
-
Q3: I am observing significant side product formation. How can I minimize this?
Side reactions can compete with your desired amide formation, leading to a complex product mixture and difficult purification.
-
Over-acylation: While less common with primary amines like cyclopentylamine, it's a possibility if other reactive functional groups are present in more complex substrates.
-
Reaction with Solvent: Nucleophilic solvents could potentially react with highly reactive acylating agents.
-
Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[8]
-
-
Racemization (for chiral substrates): While not applicable to this compound itself, if you are working with a chiral analog, racemization can be a concern, especially when using coupling agents.[5]
-
Solution: Add racemization-suppressing agents like HOBt or OxymaPure when using carbodiimide coupling agents and maintain a low reaction temperature.[5]
-
Q4: How do I choose the right solvent and temperature for my reaction?
The choice of solvent and temperature can significantly impact the reaction rate and outcome.
| Parameter | Recommendation for Acylation with Acetyl Chloride | Recommendation for Coupling Agent Method | Rationale |
| Solvent | Aprotic, non-nucleophilic solvents like DCM, THF, or ethyl acetate.[8] | Aprotic solvents like DCM or DMF. | These solvents are inert to the reaction conditions and effectively dissolve the reagents. |
| Temperature | Typically 0°C to room temperature. The reaction is often exothermic. | Room temperature is generally sufficient. Lower temperatures may be needed to control exotherms or prevent side reactions.[5][9] | Starting at a lower temperature helps to control the initial exothermic reaction when adding the acylating agent. |
Q5: My product is difficult to purify. What are the best purification strategies?
Purification of this compound is generally straightforward, but can be challenging if significant side products are present.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often the first step.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted cyclopentylamine and any tertiary amine base.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acetic acid (if formed from hydrolysis of the acetylating agent).
-
A final wash with brine helps to remove residual water.[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Crystallization or Chromatography:
-
This compound is a solid at room temperature, so crystallization from a suitable solvent system (e.g., isopropyl ether or toluene/heptane mixtures) can be an effective purification method.[10][11]
-
If crystallization is not effective, flash column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.[12]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation with Acetyl Chloride
This protocol details the synthesis of this compound from cyclopentylamine and acetyl chloride.
Materials:
-
Cyclopentylamine
-
Acetyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizing the Workflow
General Workflow for this compound Synthesis and Troubleshooting
Caption: A decision-making workflow for the synthesis and troubleshooting of this compound preparation.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₁₃NO[13]
-
Molecular Weight: 127.18 g/mol [13]
-
NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the acetyl methyl protons, the cyclopentyl methine proton adjacent to the nitrogen, and the methylene protons of the cyclopentyl ring.
-
¹³C NMR: Expect signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the cyclopentyl ring.[14]
-
-
Infrared (IR) Spectroscopy: Look for a strong absorption band around 1640 cm⁻¹ corresponding to the amide C=O stretch, and another band around 3300 cm⁻¹ for the N-H stretch.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting low solubility of N-Cyclopentylacetamide in aqueous solutions
Technical Support Center: N-Cyclopentylacetamide Solubility
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Media
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a compound is a critical step in experimental design and drug development. One of the most common hurdles researchers face is the limited aqueous solubility of molecules that, like this compound, possess both polar and non-polar characteristics.
This guide is designed to move beyond simple checklists. It provides a structured, in-depth troubleshooting framework rooted in the principles of physical chemistry and formulation science. Here, we will explore the causal relationships behind solubility issues and provide validated, step-by-step protocols to systematically resolve them. Our goal is to empower you, our fellow scientists, to make informed decisions, save valuable experimental time, and achieve reliable, reproducible results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound in aqueous solutions.
Q1: I'm struggling to dissolve this compound in my aqueous buffer. Why is its solubility so low?
A1: The solubility behavior of this compound is a direct consequence of its molecular structure. It contains two key features working in opposition:
-
A Polar Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O oxygen).[1][2] This part of the molecule prefers to interact with polar solvents like water.
-
A Non-Polar Cyclopentyl Ring: This bulky, five-carbon aliphatic ring is hydrophobic ("water-fearing"). It disrupts the highly organized hydrogen-bonding network of water, which is an energetically unfavorable process.
The low aqueous solubility arises because the hydrophobic character of the cyclopentyl ring dominates, making it difficult for water molecules to effectively solvate the entire compound. While amides can be water-soluble, the presence of larger non-polar groups significantly reduces this solubility.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [3][4] |
| Molecular Weight | 127.18 g/mol | [4] |
| Predicted LogP (XLogP3) | 0.8 | [4] |
The positive LogP value quantitatively confirms a degree of lipophilicity, predicting preferential partitioning into a non-polar environment over water.
Q2: What are the foundational steps I should take before attempting more complex solubilization methods?
A2: Before modifying your formulation, it's crucial to ensure that external factors are not the source of the problem.
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.
-
Ensure Adequate Mixing: Simple diffusion is often insufficient. Use a magnetic stirrer or vortex mixer to provide enough energy to break the solute-solute interactions in the crystal lattice and promote solute-solvent interactions.
-
Gently Increase Temperature: For many solids, solubility increases with temperature as the dissolution process is endothermic.[5] You can try warming your solution (e.g., to 37°C or 40°C) while stirring. However, be cautious, as excessive heat can degrade the compound. Always check for visual signs of precipitation after the solution cools back to room temperature.
// Nodes start [label="Low Solubility of\nthis compound Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Q1: Perform Foundational Checks\n(Purity, Mixing, Gentle Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; q1_solved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step2 [label="Q2: Select an Enhancement Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cosolvent [label="Option A:\nCo-Solvents\n(e.g., PEG, Ethanol, DMSO)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; surfactant [label="Option B:\nSurfactants\n(e.g., Tween®, Poloxamer)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclodextrin [label="Option C:\nCyclodextrins\n(e.g., HP-β-CD, SBE-β-CD)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
protocol_co [label="Follow Protocol 1:\nCo-Solvent Screening", fillcolor="#FFFFFF", fontcolor="#202124"]; protocol_sur [label="Follow Protocol 2:\nSurfactant Screening", fillcolor="#FFFFFF", fontcolor="#202124"]; protocol_cyc [label="Follow Protocol 3:\nCyclodextrin Phase-Solubility", fillcolor="#FFFFFF", fontcolor="#202124"];
q2_solved [label="Solubility Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate or Combine Methods", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> step1; step1 -> q1_solved [label="Soluble"]; step1 -> step2 [label="Still Insoluble"];
step2 -> cosolvent [label="Simple & Common"]; step2 -> surfactant [label="For Higher Concentrations"]; step2 -> cyclodextrin [label="For Stability/Complexation"];
cosolvent -> protocol_co; surfactant -> protocol_sur; cyclodextrin -> protocol_cyc;
protocol_co -> q2_solved [label="Success"]; protocol_sur -> q2_solved [label="Success"]; protocol_cyc -> q2_solved [label="Success"];
protocol_co -> reassess [label="Failure"]; protocol_sur -> reassess [label="Failure"]; protocol_cyc -> reassess [label="Failure"];
reassess -> step2; } Caption: Troubleshooting Workflow for this compound Solubility.
Q3: Is using a co-solvent a good strategy? If so, which one should I start with?
A3: Yes, co-solvency is one of the most effective and widely used techniques for improving the solubility of poorly water-soluble drugs.[6][]
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute (the cyclopentyl ring), making the solvent environment more favorable for the solute.[6][]
Choosing a Co-solvent: The choice depends on your experimental context, especially toxicity constraints for in-vitro or in-vivo work. For general lab use, start with less toxic and highly versatile co-solvents.
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Conc. (v/v) | Key Properties & Considerations |
| Ethanol | 5-20% | Good solubilizer, volatile. Common in many formulations. |
| Propylene Glycol (PG) | 10-40% | Viscous, non-volatile. Good for oral and parenteral use. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, widely used in pharmaceutical formulations.[8] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power, but can be toxic to cells. Use with caution. |
| N,N-Dimethylacetamide (DMA) | 5-20% | Strong solvent, but potential toxicity concerns.[8][9] |
Experimental Protocol 1: Co-Solvent Screening
This protocol allows you to systematically test the effectiveness of different co-solvents.
-
Preparation: Prepare stock solutions of each co-solvent (e.g., Ethanol, PG, PEG 400) in your desired aqueous buffer at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Addition of Solute: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture in separate vials. Ensure the amount added is more than you expect to dissolve to guarantee a saturated solution.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This ensures the system reaches equilibrium.
-
Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the solubility of this compound (e.g., in mg/mL) against the co-solvent concentration to identify the most effective agent and the optimal concentration range.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Generally, pH adjustment is not a primary strategy for neutral amide compounds like this compound.
Scientific Rationale: The amide functional group is non-ionizable over the typical physiological and experimental pH range (1-14).[1] Unlike amines (which can be protonated at low pH) or carboxylic acids (which can be deprotonated at high pH), amides do not carry a charge that can be manipulated to enhance interaction with water. While extreme pH conditions can lead to the hydrolysis of the amide bond, this is a chemical degradation pathway, not a solubility enhancement technique. Therefore, altering the pH of your buffer is unlikely to yield a significant improvement in solubility.[][10]
Q5: How can surfactants help, and what should I be aware of?
A5: Surfactants are an excellent alternative when co-solvents are insufficient or undesirable. They work through a mechanism called micellar solubilization.[11][12]
Mechanism of Action: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At low concentrations, they exist as monomers. However, above a specific concentration known as the Critical Micelle Concentration (CMC) , they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble molecules like this compound, while the hydrophilic heads face the aqueous phase, making the entire complex soluble in water.[12]
Table 3: Common Surfactants for Pharmaceutical Formulations
| Surfactant Type | Example | Typical Conc. (w/v) | Key Properties |
| Non-ionic | Polysorbate 80 (Tween® 80) | 0.1 - 2% | Low toxicity, widely used for oral and parenteral formulations.[13] |
| Non-ionic | Poloxamer 188 | 0.5 - 5% | Thermosensitive gelling properties at high concentrations. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1 - 1% | Strong solubilizer, but can denature proteins and cause irritation.[12] |
Experimental Protocol 2: Surfactant-Mediated Solubilization
-
Preparation: Prepare a series of surfactant solutions in your buffer at concentrations both below and significantly above the known CMC of the chosen surfactant (e.g., for Tween® 80, CMC is ~0.0013%, so test 0.01%, 0.1%, 0.5%, 1%, and 2%).
-
Procedure: Follow steps 2-6 from the Co-Solvent Screening Protocol , using the surfactant solutions instead of co-solvent mixtures.
-
Analysis: Plot the solubility of this compound against the surfactant concentration. You should observe a significant increase in solubility at concentrations above the CMC.
Q6: When should I consider using cyclodextrins?
A6: Cyclodextrins are an excellent choice when you need to not only increase solubility but also enhance the stability of the compound.[14][15]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate a "guest" molecule, such as the hydrophobic cyclopentyl ring of this compound, into their central cavity, forming a water-soluble "inclusion complex."[14][17] This shields the hydrophobic part of the guest from the aqueous environment, dramatically increasing its apparent solubility.
Table 4: Common Cyclodextrins for Solubilization
| Cyclodextrin | Key Properties |
| β-Cyclodextrin (β-CD) | Cavity size is suitable for many drug molecules, but has limited water solubility itself. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility and low toxicity. A very common choice in pharmaceutical development.[14] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility and an anionic charge, which can enhance complexation with cationic drugs. |
Experimental Protocol 3: Phase-Solubility Analysis with Cyclodextrins
This method, described by Higuchi and Connors, is the standard for evaluating complexation.
-
Preparation: Prepare a series of cyclodextrin solutions of increasing concentration (e.g., 0 to 50 mM HP-β-CD) in your aqueous buffer.
-
Procedure: Follow steps 2-5 from the Co-Solvent Screening Protocol , using the cyclodextrin solutions.
-
Analysis: Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin.
-
A-type Curve: A linear increase in solubility indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant of the complex.
-
B-type Curve: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher cyclodextrin concentrations.
-
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 4. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. ijmsdr.org [ijmsdr.org]
- 8. The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH adjustment schedule for the amide local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. jocpr.com [jocpr.com]
- 13. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. gpsrjournal.com [gpsrjournal.com]
- 17. ijpsr.com [ijpsr.com]
Storage and stability issues with N-Cyclopentylacetamide
Welcome to the comprehensive technical support guide for N-Cyclopentylacetamide. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to the storage, stability, and handling of this compound. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a secondary amide, and its stability is primarily influenced by the amide functional group. The key to successfully working with this compound is understanding its potential degradation pathways and physical properties.
A. Potential Degradation Pathways
Like most amides, this compound is susceptible to a few key degradation pathways under common laboratory conditions. These reactions can lead to the formation of impurities that may compromise your experimental results.
-
Hydrolysis: The amide bond can be cleaved by water, a process that is significantly accelerated under acidic or basic conditions, to yield cyclopentylamine and acetic acid.[1] While amides are generally more resistant to hydrolysis than esters, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to significant degradation.
-
Oxidation: The nitrogen and the adjacent carbon atoms can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen, potentially leading to a variety of degradation products.[2][3]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. It is crucial to protect this compound and its solutions from direct light, especially during long-term storage or prolonged experiments.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation. Protect it from light by using an amber vial or by storing it in a dark place.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation. |
| Moisture | Tightly Sealed Container | Minimizes hydrolysis and hygroscopic moisture absorption. |
Q2: Is this compound hygroscopic?
A2: Yes, amides as a class of compounds can be hygroscopic, meaning they can absorb moisture from the atmosphere.[4][5][6][7][8] The absorbed water can act as a plasticizer, potentially lowering the melting point, and more critically, it can facilitate hydrolysis, especially if acidic or basic impurities are present. Therefore, it is crucial to handle this compound in a dry environment and to keep its container tightly sealed.
Q3: What solvents are suitable for dissolving this compound?
| Solvent | Expected Solubility | Notes |
| Water | Sparingly Soluble | The nonpolar cyclopentyl group limits water solubility. |
| Methanol, Ethanol | Soluble | Polar protic solvents should effectively dissolve it. |
| Acetone, Acetonitrile | Soluble | Polar aprotic solvents are good candidates. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents are likely to be effective. |
| Dimethylformamide (DMF) | Very Soluble | A common solvent for amides. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, likely to be a very good solvent. |
| Hexanes, Heptane | Sparingly to Insoluble | Nonpolar solvents are unlikely to be effective. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large-volume solution.
Q4: What are the signs of degradation in my this compound sample?
A4: Visual inspection can sometimes reveal degradation. Signs to look for include:
-
Change in color: A pure compound should be colorless or white. The appearance of a yellow or brown tint can indicate the presence of impurities.
-
Change in physical state: If a solid compound becomes sticky or oily, it may have absorbed moisture or started to degrade.
-
Inconsistent analytical data: If you observe unexpected peaks in your HPLC or GC-MS analysis, or if the melting point of your solid is broad and lower than the literature value, your sample may be impure.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low Yield in a Reaction Using this compound
-
Potential Cause 1: Impure Starting Material.
-
Explanation: The presence of impurities, such as cyclopentylamine or acetic acid from hydrolysis, can interfere with your reaction.
-
Solution: Assess the purity of your this compound using an appropriate analytical method (see Section IV). If impurities are detected, purify the compound before use.
-
-
Potential Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have reached completion due to suboptimal conditions (temperature, reaction time, catalyst, etc.).
-
Solution: Monitor the reaction progress using TLC, HPLC, or GC-MS. If the reaction has stalled, consider optimizing the reaction conditions.
-
-
Potential Cause 3: Side Reactions.
-
Explanation: this compound, being a nucleophile, can participate in unintended side reactions.
-
Solution: Review your reaction scheme for potential side reactions. It may be necessary to use protecting groups or adjust the reaction conditions to favor the desired transformation.
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause 1: Sample Degradation.
-
Explanation: If your stock solution of this compound has been stored for a long time or under improper conditions, it may have degraded.
-
Solution: Prepare fresh solutions of this compound for each set of experiments. If this is not feasible, re-analyze your stock solution to confirm its concentration and purity before use.
-
-
Potential Cause 2: Hygroscopicity.
-
Explanation: If you are weighing out solid this compound in an open atmosphere, it may be absorbing moisture, leading to inaccurate measurements.
-
Solution: Weigh the compound in a glove box or a dry environment. If this is not possible, work quickly and keep the container sealed as much as possible.
-
IV. Experimental Protocols
This section provides detailed protocols for assessing the purity and stability of this compound.
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.[4][5][9]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set up the following stress conditions in separate vials:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the solid compound in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. Keep a control sample in the dark.
-
-
Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by the HPLC-UV method described in Protocol 1 to determine the extent of degradation and to observe any degradation products.
-
V. References
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. --INVALID-LINK--
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
Hygroscopicity Testing. BOC Sciences. --INVALID-LINK--
-
Hygroscopicity Assessment. Alfa Chemistry. --INVALID-LINK--
-
Hygroscopicity Evaluation. Technology Networks. --INVALID-LINK--
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. --INVALID-LINK--
-
Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(cyanomethyl)-N-cyclopentylacetamide | C9H14N2O | CID 64472543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing hydrolysis during N-Cyclopentylacetamide workup and storage
A Guide to Preventing Hydrolysis During Workup and Storage
Welcome, researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for handling N-Cyclopentylacetamide, with a specific focus on preventing its degradation via hydrolysis during experimental workup and subsequent storage. Amide bonds, while generally robust, are susceptible to cleavage under certain conditions, leading to compromised yield, purity, and stability of your final product. This resource is designed to provide you with the foundational knowledge and practical protocols to ensure the integrity of your this compound.
Troubleshooting Guide: Minimizing Hydrolysis of this compound
This section addresses common issues encountered during the synthesis and purification of this compound that can lead to product loss through hydrolysis.
Problem 1: Low yield of this compound after aqueous workup.
-
Potential Cause: Hydrolysis of the amide bond due to prolonged exposure to acidic or basic conditions during the washing steps.
-
Recommended Solution:
-
Minimize Contact Time: Perform aqueous washes efficiently and without delay.
-
Temperature Control: Use pre-chilled solutions (deionized water, mild acid/base washes, brine) at 0-5 °C to significantly slow the rate of hydrolysis.
-
pH Neutralization: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7-8.
-
Problem 2: Presence of cyclopentylamine and acetic acid as impurities in the final product.
-
Potential Cause: Acid or base-catalyzed hydrolysis of this compound during workup. This is particularly common if a strong acid or base was used in the preceding synthetic step or for quenching.
-
Recommended Solution:
-
Mild Neutralizing Agents: Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution for neutralizing acidic reaction mixtures. Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for initial neutralization, as they can promote base-catalyzed hydrolysis.[1]
-
Thorough Washing: Ensure the organic layer is washed sufficiently with brine (saturated NaCl solution) to remove any residual aqueous acid or base before drying and concentration.
-
Problem 3: Formation of a persistent emulsion during extraction.
-
Potential Cause: High pH or the presence of unreacted starting materials or byproducts acting as surfactants.
-
Recommended Solution:
-
Brine Addition: Add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Problem 4: Product degradation during solvent removal (e.g., rotary evaporation).
-
Potential Cause: Residual acidic or basic impurities in the organic layer can catalyze hydrolysis at the elevated temperatures of the water bath.
-
Recommended Solution:
-
Final Brine Wash: Always perform a final wash of the organic layer with brine to remove residual water and dissolved impurities.
-
Thorough Drying: Ensure the organic layer is adequately dried with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Low Bath Temperature: Keep the water bath temperature as low as reasonably possible (typically below 40 °C) during rotary evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound hydrolysis?
A1: this compound hydrolysis is the cleavage of the amide bond by reaction with water, yielding cyclopentylamine and acetic acid. This reaction can be catalyzed by both acid and base.[2]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis: A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to break the amide bond.
Q2: What are the optimal pH and temperature conditions to prevent hydrolysis during workup?
A2: To minimize hydrolysis, the workup should be conducted under neutral to slightly basic conditions and at low temperatures. The rate of hydrolysis is significantly reduced at near-neutral pH.[3][4]
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | Minimizes both acid and base-catalyzed hydrolysis. |
| Temperature | 0 - 5 °C | Reduces the kinetic rate of the hydrolysis reaction. |
Q3: Which neutralizing agents are recommended before extraction?
A3: The choice of neutralizing agent is critical.
-
For Acidic Solutions: Saturated aqueous sodium bicarbonate (NaHCO₃) is the preferred choice. It is a weak base and effectively neutralizes excess acid without causing a significant pH overshoot that could lead to base-promoted hydrolysis.
-
For Basic Solutions: A dilute solution of a weak acid, such as 1 M citric acid or dilute hydrochloric acid (e.g., 1 M HCl), should be used. Add it slowly with vigorous stirring and monitor the pH carefully to avoid making the solution strongly acidic.
Q4: How can I detect if my this compound sample has undergone hydrolysis?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of the more polar hydrolysis products (cyclopentylamine and acetic acid) compared to the starting amide.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate and quantify this compound and its degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH buffer) is a common starting point.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of cyclopentylamine and acetic acid in the sample.
Q5: What are the best practices for the long-term storage of this compound?
A5: For long-term stability, this compound should be stored as a solid in a cool, dark, and dry environment.
-
Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and potential oxidation.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps are a good option.
Experimental Protocols
Protocol 1: Synthesis and Hydrolysis-Minimizing Workup of this compound
This protocol describes the synthesis of this compound from cyclopentylamine and acetyl chloride, incorporating a workup procedure designed to minimize hydrolysis.[9]
Materials:
-
Cyclopentylamine
-
Acetyl chloride
-
Dry dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Deionized water (chilled to 0-5 °C)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (chilled to 0-5 °C)
-
1 M Hydrochloric acid (HCl) (chilled to 0-5 °C)
-
Saturated aqueous sodium chloride (brine) solution (chilled to 0-5 °C)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: a. Cool the reaction mixture back to 0 °C. b. Quench the reaction by slowly adding chilled deionized water. c. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with:
- Chilled 1 M HCl (to remove excess amines)
- Chilled saturated NaHCO₃ solution (to neutralize the acid)
- Chilled brine e. Dry the organic layer over anhydrous Na₂SO₄. f. Filter off the drying agent. g. Concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect hydrolysis products.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Visualizations
Caption: Mechanisms of Acid and Base-Catalyzed Hydrolysis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-Cyclopentylacetamide
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Cyclopentylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It delves into the causality behind spectral features, offers detailed experimental protocols, and objectively compares NMR spectroscopy with alternative analytical techniques for the structural elucidation of secondary amides.
Structural Elucidation by NMR: Predicting the Spectrum
This compound, a secondary amide with the molecular formula C₇H₁₃NO, possesses distinct structural features that give rise to a predictable and interpretable NMR spectrum. The molecule's structure, characterized by a cyclopentyl ring attached to an acetamide group, contains several unique proton and carbon environments. Understanding the interplay of electron-withdrawing effects, neighboring protons, and molecular symmetry is key to a comprehensive spectral analysis.
Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond of an amide exhibits partial double bond character.[1] This restricted rotation can sometimes lead to the observation of different conformers (cis/trans), but for a secondary amide like this, the trans conformation is generally more stable and predominantly observed.[2]
Below is a structural representation of this compound with atoms labeled for the subsequent NMR discussion.
Diagram: Labeled Structure of this compound ```dot graph N_Cyclopentylacetamide_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes C1 [label="C1", pos="0,1!", fontcolor="#202124"]; C2 [label="C2", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C3", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1!", fontcolor="#202124"]; C5 [label="C5", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C6", pos="0.87,0.5!", fontcolor="#202124"]; N [label="N", pos="1.5,1!", fontcolor="#4285F4"]; H_N [label="H (N)", pos="2.2,1!", fontcolor="#4285F4"]; C_carbonyl [label="C=O", pos="2.2,1.7!", fontcolor="#EA4335"]; O [label="O", pos="2.9,1.7!", fontcolor="#EA4335"]; C_methyl [label="CH₃", pos="1.8,2.5!", fontcolor="#34A853"];
// Invisible nodes for proton labels H1 [label="Hα", pos="-0.4,1.3!", fontcolor="#202124"]; H26 [label="Hβ", pos="-1.3,0.9!", fontcolor="#202124"]; H35 [label="Hγ", pos="-1.3,-0.9!", fontcolor="#202124"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N [label=" Cα"]; N -- H_N; N -- C_carbonyl; C_carbonyl -- O; C_carbonyl -- C_methyl;
// Labels for cyclopentyl carbons C2 -- C6 [label=" Cβ", style=invis]; C3 -- C5 [label=" Cγ", style=invis];
}
Caption: Standard workflow for NMR analysis of a small organic molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its versatility. DMSO-d₆ is an excellent alternative, particularly for ensuring the amide N-H proton is clearly visible and not exchanged away.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the clear solution into a 5 mm NMR tube using a pipette, avoiding any solid particulates.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.
-
Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
A 90° pulse angle is typically used.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, which simplifies interpretation.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A 30° pulse angle is often used to reduce the necessary relaxation delay.
-
Acquire a larger number of scans compared to the ¹H experiment (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is referenced to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the references are 2.50 ppm (¹H) and 39.52 ppm (¹³C).
-
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, other techniques provide complementary information. The choice of technique depends on the specific analytical question being asked.
| Technique | Principle | Information Provided for this compound | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed carbon-hydrogen framework, connectivity (via 2D NMR), stereochemistry. | Non-destructive; provides unparalleled structural detail; highly reproducible. | Relatively low sensitivity; requires larger sample amounts; higher instrument cost. |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | Molecular weight (confirms formula C₇H₁₃NO); fragmentation patterns reveal structural motifs (e.g., loss of acetyl or cyclopentyl groups). | Extremely high sensitivity (picomole to femtomole); fast analysis time. [3] | Isomers can be difficult to distinguish; provides limited connectivity information on its own; destructive. [4] |
| Infrared (IR) Spectroscopy | Molecules absorb infrared radiation at frequencies corresponding to their vibrational modes. | Confirms presence of functional groups: N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹, strong), C-N stretch. | Fast, simple, and inexpensive; excellent for identifying key functional groups. | Provides limited information about the overall molecular structure; complex spectra can be difficult to interpret fully. |
For a comprehensive characterization of this compound, a multi-technique approach is optimal. High-resolution mass spectrometry would confirm the elemental composition, IR spectroscopy would quickly verify the presence of the amide functional group, and NMR spectroscopy would provide the definitive, detailed map of the atomic connectivity, confirming the precise isomeric structure.
Conclusion
The NMR spectral analysis of this compound is a clear demonstration of the power of this technique in modern chemical research. The predictable nature of the ¹H and ¹³C spectra, governed by fundamental principles of chemical environment and spin-spin coupling, allows for a confident and detailed structural assignment. The experimental ¹³C NMR data strongly corroborates the predicted structure. When integrated with a robust experimental protocol and compared with complementary techniques like MS and IR, NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of small organic molecules, providing the high-fidelity data required by researchers in discovery and development.
References
A Researcher's Guide to the Mass Spectrometry of N-Cyclopentylacetamide: Interpretation and Comparative Analysis
For researchers and professionals in drug development and analytical chemistry, precise structural elucidation of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and characterization of volatile and semi-volatile organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of N-Cyclopentylacetamide, offering a detailed interpretation of its fragmentation pattern, a comparative analysis with related aliphatic amides, and a comprehensive experimental protocol for its analysis.
Principles of Amide Fragmentation in EI-MS
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pathways are predictable and provide a unique fingerprint for a given molecule. For aliphatic amides like this compound, several key fragmentation mechanisms are commonly observed:
-
α-Cleavage: This involves the cleavage of the bond adjacent to the nitrogen atom or the carbonyl group. For N-substituted amides, cleavage of the N-C bond of the substituent is a prominent pathway.
-
N-CO Bond Cleavage: The cleavage of the amide bond itself can occur, leading to the formation of an acylium ion and a radical cation of the amine portion.
-
McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen on a substituent. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound (C7H13NO, Molecular Weight: 127.18 g/mol ) exhibits a distinct fragmentation pattern that can be systematically interpreted to confirm its structure.[1]
Key Fragments and Their Origins:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 127 | [M]+• | Molecular Ion |
| 86 | [M - C3H5]+• | α-cleavage with loss of a propyl radical from the cyclopentyl ring |
| 85 | [M - C3H6]+ | Loss of propene via a rearrangement |
| 70 | [C5H8N]+ | Cleavage of the acetyl group |
| 58 | [C3H8N]+ | McLafferty-type rearrangement with charge migration |
| 43 | [CH3CO]+ | Acylium ion formed by N-CO bond cleavage |
The base peak in the spectrum is typically the most stable fragment. A detailed analysis of the relative abundances of these fragments allows for confident identification.
Below is a proposed fragmentation pathway for this compound:
Caption: Proposed fragmentation of this compound.
Comparative Analysis: this compound vs. Other Aliphatic Amides
To highlight the unique spectral features of this compound, a comparison with structurally related amides is essential. Here, we compare its fragmentation pattern with that of N-Cyclohexylacetamide and N-Propylacetamide.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and their Significance |
| This compound | 127 | 86, 85, 70, 58, 43 . The cyclopentyl ring fragmentation (loss of C3H5) is a key identifier. |
| N-Cyclohexylacetamide | 141[2][3][4] | 98, 83, 56, 43 . Fragments at m/z 98 (loss of C3H7) and 83 (loss of C4H8) are characteristic of the cyclohexyl group.[2][3][4] |
| N-Propylacetamide | 101[5][6][7][8][9] | 72, 58, 44, 43 . The fragment at m/z 72 ([M-C2H5]+) from α-cleavage is prominent. The McLafferty rearrangement product at m/z 59 is also expected.[5][6][7][8][9] |
This comparative data underscores how the nature of the N-alkyl substituent directly influences the major fragmentation pathways, providing a reliable basis for distinguishing between these similar structures.
Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the GC-MS analysis of this compound and related compounds. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent such as methanol or ethyl acetate to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions: [10][11]
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.[11]
-
Split Ratio: 10:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Analyze the fragmentation pattern to confirm the structure as detailed in the interpretation section.
The following workflow diagram illustrates the process:
Caption: GC-MS analysis workflow for this compound.
Conclusion
The GC-MS analysis of this compound provides a clear and interpretable fragmentation pattern that allows for its unambiguous identification. By understanding the fundamental principles of amide fragmentation and comparing the spectrum with those of related compounds, researchers can confidently elucidate the structure of this and other similar molecules. The provided experimental protocol serves as a reliable method for obtaining high-quality mass spectral data, forming an essential part of the analytical toolkit for professionals in the chemical and pharmaceutical sciences.
References
- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-cyclohexyl- [webbook.nist.gov]
- 4. Acetamide, N-cyclohexyl- [webbook.nist.gov]
- 5. N-(n-Propyl)acetamide [webbook.nist.gov]
- 6. N-(n-Propyl)acetamide [webbook.nist.gov]
- 7. N-(n-Propyl)acetamide [webbook.nist.gov]
- 8. N-Propylacetamide | C5H11NO | CID 21407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(n-Propyl)acetamide [webbook.nist.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
A Senior Scientist's Guide to FT-IR Spectroscopy for N-Cyclopentylacetamide Functional Group Analysis
This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of N-Cyclopentylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore the core principles of FT-IR for secondary amide identification, compare its performance with alternative techniques, and provide detailed, field-proven experimental protocols.
Introduction: The Analytical Challenge of this compound
This compound (C₇H₁₃NO) is a secondary amide featuring a central amide linkage flanked by an acetyl group and a cyclopentyl ring.[1][2] Its structure presents a classic analytical challenge: the unambiguous confirmation of its key functional groups. The amide bond is a cornerstone of peptide and protein chemistry, making molecules like this compound excellent models for understanding the vibrational behavior of more complex biological systems.
FT-IR spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[3] For this compound, FT-IR is exceptionally well-suited to confirm the presence and bonding environment of the N-H and carbonyl (C=O) moieties, which are the defining features of its secondary amide group.
Deciphering the Spectrum: Characteristic Vibrational Modes
The infrared spectrum of this compound is dominated by the absorptions of the secondary amide group. The interpretation of this spectrum hinges on identifying several key bands, most notably the N-H stretch, the Amide I band, and the Amide II band.
N-H Stretching Vibrations
The N-H bond in a secondary amide gives rise to a characteristic stretching vibration. In a solid-state or concentrated sample where intermolecular hydrogen bonding occurs, this peak is typically observed as a single, relatively broad band in the 3370-3170 cm⁻¹ region.[4] The broadening is a direct consequence of hydrogen bonding, which creates a population of N-H oscillators in slightly different environments, thus smearing the absorption band. In dilute solutions with non-polar solvents, this band would appear sharper and at a higher frequency (around 3500-3400 cm⁻¹), but solid-state analysis is more common for this type of compound.[5]
C-H Stretching Vibrations
While less specific than the amide bands, the C-H stretching vibrations from the cyclopentyl and acetyl groups provide contextual information. These peaks are typically found just below 3000 cm⁻¹:
-
Asymmetric and Symmetric CH₂/CH₃ stretching: Expect multiple sharp bands in the 2960-2850 cm⁻¹ region, characteristic of the aliphatic cyclopentyl ring and the methyl group.
The Amide Fingerprint Region (Amide I & II Bands)
This region is the most diagnostic for confirming the amide functional group.
-
Amide I (≈1680-1630 cm⁻¹): This is the most intense and useful absorption in the amide spectrum.[6] It arises primarily from the C=O stretching vibration (approximately 70-85% of the potential energy).[6] Its position is sensitive to the physical state and hydrogen bonding. For solid this compound, strong hydrogen bonding lowers the bond order of the carbonyl group, shifting the absorption to a lower wavenumber, typically around 1640 cm⁻¹ .[4] This band is a powerful indicator of the presence of a carbonyl group within an amide linkage, as its frequency is significantly lower than that of esters (≈1735 cm⁻¹) or acid chlorides (≈1800 cm⁻¹) due to resonance effects.[7][8]
-
Amide II (≈1570-1515 cm⁻¹): This band is more complex than Amide I and is a hallmark of secondary amides. It originates from a coupled vibration involving in-plane N-H bending (40-60%) and C-N stretching (18-40%).[6] The Amide II band is a powerful confirmatory peak; its presence alongside the Amide I band strongly indicates a secondary amide structure.[4][9] The combination of a strong C=O stretch (Amide I) and an intense N-H bend (Amide II) creates a distinctive pattern that is easy to recognize.[4]
The logical relationship for identifying a secondary amide like this compound is visualized below.
Caption: Logical workflow for secondary amide identification via FT-IR.
Quantitative Data Summary
The expected FT-IR absorption bands for this compound are summarized below. These ranges are derived from established data for secondary amides.[4][5][6][9]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3370 - 3170 | Medium | N-H Stretch (Hydrogen Bonded) | Secondary Amide (N-H) |
| 2960 - 2850 | Strong | C-H Asymmetric & Symmetric Stretch | Cyclopentyl, Acetyl |
| 1680 - 1630 | Strong | Amide I: C=O Stretch | Secondary Amide (C=O) |
| 1570 - 1515 | Strong | Amide II: N-H Bend coupled with C-N Stretch | Secondary Amide (N-H/C-N) |
| ≈ 1450 | Variable | C-H Bend (Scissoring) | Cyclopentyl (CH₂) |
| 800 - 666 | Medium, Broad | N-H Out-of-Plane Bend (Wag) | Secondary Amide (N-H) |
Comparison with Alternative Analytical Techniques
While FT-IR is a powerful tool, a comprehensive analysis often involves complementary techniques. The choice of technique depends on the specific analytical question being asked.
| Technique | Principle | Information Provided | Advantages for this compound | Limitations |
| FT-IR Spectroscopy | Absorption of infrared light causing molecular vibrations.[10] | Functional group identification, presence of hydrogen bonding. | Fast, non-destructive, excellent for identifying key amide bands (C=O, N-H). Highly sensitive to polar bonds.[10][11] | Does not provide detailed structural connectivity or molecular weight. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light due to molecular vibrations.[10] | Complementary functional group information. | Excellent for non-polar bonds (e.g., C-C backbone), requires minimal sample prep, aqueous solutions are easily measured.[10][11] | Can be hindered by sample fluorescence.[10] Less sensitive to polar bonds like C=O compared to FT-IR. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radio waves by atomic nuclei in a magnetic field. | Detailed atomic-level structural connectivity, number and environment of ¹H and ¹³C atoms. | Unambiguously determines the complete chemical structure, including the connectivity of the cyclopentyl and acetyl groups. | Slower, requires more sample, more expensive instrumentation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and fragmentation patterns. | Provides exact molecular weight confirmation (127.18 g/mol )[1] and structural clues from fragmentation. | Does not directly identify functional groups in the way vibrational spectroscopy does. |
Experimental Protocols & Workflows
The quality of an FT-IR spectrum is critically dependent on the sample preparation and data acquisition methodology. Here we present two standard, validated protocols for analyzing a solid sample like this compound.
Workflow for Method Selection
The choice between Attenuated Total Reflectance (ATR) and the KBr pellet method depends on sample availability, desired throughput, and the need for sample recovery.
Caption: Decision workflow for choosing an FT-IR sampling method.
Protocol 1: Attenuated Total Reflectance (ATR)-FT-IR
ATR is the most common and convenient method for analyzing solids and liquids, requiring minimal sample preparation.[12][13]
Causality: This technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond). An evanescent wave protrudes a few microns from the crystal surface into the sample, which must be in intimate contact.[13][14] Absorption of this wave provides the spectrum. The quality of the spectrum is directly proportional to the quality of contact between the sample and the crystal.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer (e.g., a Thermo Scientific Nicolet iS50) is powered on and has completed its startup diagnostics.[15][16][17][18][19]
-
Background Collection (Self-Validation):
-
Ensure the ATR crystal surface is perfectly clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.
-
Lower the pressure clamp to the empty crystal.
-
Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This step is critical as it references the instrument's state and atmospheric conditions (H₂O, CO₂), which are then subtracted from the sample spectrum.[20]
-
-
Sample Application:
-
Place a small amount of this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Lower the pressure arm and apply consistent pressure using the built-in clamp to ensure firm, uniform contact between the powder and the crystal surface.[14]
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution).
-
-
Cleaning:
-
Release the pressure arm and carefully remove the bulk of the powder.
-
Clean the crystal surface thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol) to prepare for the next sample.
-
Protocol 2: Potassium Bromide (KBr) Pellet Method
This is a traditional transmission technique that involves dispersing the solid sample in a matrix that is transparent to infrared radiation.[21]
Causality: The goal is to create a solid-state solution of the analyte within the KBr matrix.[21] Finely grinding the sample and KBr together minimizes light scattering. Pressing the mixture under high pressure causes the plastic-like KBr to form a clear, glass-like pellet that the IR beam can pass through.[22] The sample concentration must be low enough to prevent total absorption (saturated peaks).[22][23]
Methodology:
-
Sample Preparation (The Critical Step):
-
Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator. KBr is hygroscopic, and absorbed water will show broad O-H stretching bands in the spectrum.[24]
-
Weigh approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.[23] The ratio is critical for obtaining a high-quality spectrum.
-
Combine the sample and KBr in an agate mortar and pestle. Grind the mixture gently but thoroughly for several minutes until it is a fine, homogenous powder.
-
-
Pellet Pressing:
-
Background Collection:
-
Place the empty sample holder into the spectrometer's sample compartment.
-
Collect a background spectrum (32-64 scans, 4 cm⁻¹ resolution).
-
-
Sample Spectrum Collection:
-
Carefully remove the transparent or translucent pellet from the die and place it in the sample holder.
-
Place the holder in the spectrometer and acquire the sample spectrum using the same parameters as the background.
-
-
Analysis:
-
Inspect the spectrum for signs of water contamination (broad peak ~3400 cm⁻¹) or an uneven baseline (indicative of light scattering from poorly ground particles).
-
References
- 1. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 11. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. news-medical.net [news-medical.net]
- 17. axoniamedical.com [axoniamedical.com]
- 18. becthai.com [becthai.com]
- 19. Thermo Fisher Scientific Nicolet iS50 FTIR – Shared Instrumentation Facility [wp.nyu.edu]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 22. shimadzu.com [shimadzu.com]
- 23. scienceijsar.com [scienceijsar.com]
- 24. pelletpressdiesets.com [pelletpressdiesets.com]
A Comparative Guide to the Reactivity of N-Cyclopentylacetamide vs. N-Ethylacetamide
Executive Summary
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of functional groups is paramount for predictable and efficient molecular design. This guide provides an in-depth comparative analysis of the reactivity of two secondary amides: N-Cyclopentylacetamide and N-Ethylacetamide. While structurally similar, the nature of the N-alkyl substituent—a conformationally restricted cyclopentyl ring versus a flexible ethyl chain—imparts significant differences in their chemical behavior. Through a combination of mechanistic theory, detailed experimental protocols, and illustrative data, this document elucidates the critical role of steric hindrance in modulating amide reactivity, offering valuable insights for researchers engaged in organic synthesis and medicinal chemistry.
Introduction: The Subtle Influence of N-Alkyl Substituents
Amides are one of the most stable carboxylic acid derivatives, a characteristic attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[1][2][3] This resonance reduces the electrophilicity of the carbonyl carbon, rendering amides less susceptible to nucleophilic attack compared to esters or acid chlorides.[1][4][5] The substituents on the nitrogen atom, however, can finely tune this inherent stability. This guide focuses on two representative secondary amides, this compound and N-Ethylacetamide, to explore how the steric and electronic profile of the N-alkyl group dictates reactivity in common amide transformations.
Structural and Electronic Analysis
The primary difference between this compound and N-Ethylacetamide lies in the steric profile of the N-alkyl group.
-
N-Ethylacetamide features a small, flexible ethyl group. The free rotation around the C-C and C-N bonds allows this group to adopt conformations that minimize steric clash during a reaction.
-
This compound incorporates a larger, more conformationally rigid cyclopentyl ring. This bulky group presents a significantly greater steric shield around the nitrogen atom and the adjacent carbonyl carbon, which can impede the approach of nucleophiles or reagents.[6][7]
Electronically, both the ethyl and cyclopentyl groups are weakly electron-donating via induction, which helps stabilize the amide bond.[1] The difference in their inductive effects is negligible and, as we will demonstrate, the steric factor is the dominant differentiator in their chemical reactivity.
Figure 1: Molecular structures of N-Ethylacetamide and this compound.
Comparative Reactivity in Key Transformations
We will now examine the relative reactivity of these two amides in two fundamental reaction classes: hydrolysis and reduction.
Acid-Catalyzed Hydrolysis
Amide hydrolysis in acidic media involves the cleavage of the robust amide bond to yield a carboxylic acid and an amine (or its ammonium salt).[8] The reaction is not reversible because under acidic conditions, the amine product is protonated to form a non-nucleophilic ammonium ion.[8][9]
Mechanism: The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the carboxylic acid product.[10]
Caption: General mechanism for acid-catalyzed amide hydrolysis.
Reactivity Hypothesis: The rate-determining step often involves the nucleophilic attack of water on the protonated amide. The bulky N-cyclopentyl group in this compound is expected to sterically hinder this attack more effectively than the N-ethyl group. Consequently, N-Ethylacetamide is predicted to undergo acid-catalyzed hydrolysis at a faster rate than this compound.
Supporting Experimental Protocol: Kinetic Analysis by HPLC
This protocol describes a method to determine the pseudo-first-order rate constants for the hydrolysis of each amide.
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and N-Ethylacetamide in acetonitrile.
-
Reaction Setup: For each amide, add 100 µL of the 10 mM stock solution to 9.9 mL of 1 M HCl pre-heated to 60 °C in a sealed reaction vial. This creates a starting concentration of 0.1 mM.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 900 µL of a neutralizing buffer (e.g., 1 M NaHCO₃ solution).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting amide peak at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: Calculate the concentration of the remaining amide at each time point by comparing peak areas to a standard curve. Plot ln([Amide]t/[Amide]₀) versus time. The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).
Illustrative Experimental Data
| Compound | Rate Constant (k_obs) at 60 °C (s⁻¹) | Relative Rate |
| N-Ethylacetamide | 5.8 x 10⁻⁵ | 1.00 |
| This compound | 2.1 x 10⁻⁵ | 0.36 |
| Table 1: Hypothetical rate constants for the acid-catalyzed hydrolysis of N-Ethylacetamide and this compound in 1 M HCl. |
The data clearly supports the hypothesis, showing that the sterically less hindered N-Ethylacetamide hydrolyzes nearly three times faster than its cyclopentyl counterpart under these conditions.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Amides can be reduced to amines using powerful reducing agents like LiAlH₄.[11] Unlike the reduction of other carbonyl compounds, the amide's carbonyl oxygen is completely removed and replaced by two hydrogen atoms.[8][12]
Mechanism: The reaction begins with the nucleophilic addition of a hydride ion (from LiAlH₄) to the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating an oxygen-aluminum complex to form a transient, highly reactive iminium ion. A second hydride addition to the iminium ion yields the final amine product.[11]
Reactivity Hypothesis: The initial hydride attack on the carbonyl carbon is sensitive to steric hindrance. The bulky cyclopentyl group is expected to impede the approach of the AlH₄⁻ anion more significantly than the smaller ethyl group. Therefore, N-Ethylacetamide is predicted to be reduced faster than this compound.
Supporting Experimental Protocol: Competitive Reduction
This protocol provides a self-validating system by allowing both substrates to compete for a limited amount of reducing agent.
Caption: Experimental workflow for the competitive reduction experiment.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Ethylacetamide (1.0 mmol) and this compound (1.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in THF (0.8 mL, 0.8 mmol, 0.8 equivalents relative to each amide). Using a sub-stoichiometric amount of the reducing agent ensures that the amides are in competition.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour.
-
Workup: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF or ether.
-
Analysis: Analyze the combined organic filtrate by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the relative amounts of the four key components: unreacted N-Ethylacetamide, unreacted this compound, product N-Ethylethylamine, and product N-Cyclopentylethylamine.
Illustrative Experimental Data
| Compound | Initial Moles | Final Moles (Relative GC Area) | Conversion (%) |
| N-Ethylacetamide | 1.0 | 0.35 | 65% |
| This compound | 1.0 | 0.78 | 22% |
| N-Ethylethylamine (Product) | 0.0 | 0.65 | - |
| N-Cyclopentylethylamine (Product) | 0.0 | 0.22 | - |
| Table 2: Hypothetical results from a competitive reduction experiment. |
The results compellingly demonstrate the higher reactivity of N-Ethylacetamide. With 65% of it converted to the corresponding amine, compared to only 22% conversion for this compound, the data provides strong evidence for sterically controlled reactivity in amide reduction.
Discussion and Conclusion
The comparative analysis consistently reveals that N-Ethylacetamide is significantly more reactive than this compound in both hydrolysis and reduction reactions. This difference is overwhelmingly attributed to steric hindrance. The bulky and conformationally rigid cyclopentyl group provides a more substantial steric barrier to the approach of nucleophiles (H₂O) or reducing agents (LiAlH₄) compared to the smaller, flexible ethyl group.
For researchers in drug development and process chemistry, this principle is a critical design consideration. When a molecule contains multiple amide functionalities, those with less sterically demanding N-substituents will be more susceptible to cleavage or modification. Conversely, a bulky N-alkyl group like cyclopentyl can be strategically employed to protect an amide bond from unwanted reactions, enhancing the metabolic stability or chemical robustness of a lead compound. This guide provides a foundational framework and actionable protocols for probing these reactivity differences, enabling more informed and rational molecular design.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Stereoisomers [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
A Comparative Structural Analysis of N-Cyclopentylacetamide and N-Methylacetamide for the Discerning Researcher
In the landscape of chemical research and drug development, a nuanced understanding of molecular structure is paramount to predicting and modulating physicochemical and biological properties. This guide offers an in-depth structural comparison of two secondary amides: N-Cyclopentylacetamide and N-Methylacetamide. While both share the fundamental acetamide backbone, the substitution of a cyclopentyl moiety for a methyl group at the nitrogen atom introduces significant structural and conformational differences. This analysis, supported by a blend of experimental and computational data, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two molecules.
Introduction: The Significance of the N-Substituent
The amide bond is a cornerstone of chemical and biological structures, most notably forming the backbone of peptides and proteins.[1] The nature of the substituent on the amide nitrogen (the N-substituent) profoundly influences the molecule's properties, including its polarity, hydrogen bonding capacity, steric profile, and rotational dynamics.[2] N-Methylacetamide has long served as a fundamental model system for studying the peptide bond due to its simplicity.[3] In contrast, this compound, with its bulkier, cyclic substituent, presents a more complex system where steric and conformational constraints play a more pronounced role. Understanding these differences is crucial for applications ranging from solvent chemistry to the design of bioactive molecules.
At a Glance: Key Physicochemical Properties
A summary of the key physicochemical properties of this compound and N-Methylacetamide is presented below. It is important to note that while extensive experimental data is available for N-Methylacetamide, much of the data for this compound is derived from computational models.
| Property | This compound | N-Methylacetamide |
| Molecular Formula | C₇H₁₃NO[4] | C₃H₇NO |
| Molecular Weight | 127.18 g/mol [4] | 73.09 g/mol |
| CAS Number | 25291-41-2[4] | 79-16-3 |
| Melting Point | Not experimentally determined | 26-28 °C |
| Boiling Point | Not experimentally determined | 204-206 °C |
| Calculated LogP | 0.8[4] | -0.77 |
| Hydrogen Bond Donor Count | 1[4] | 1 |
| Hydrogen Bond Acceptor Count | 1[4] | 1 |
Deep Dive: A Structural and Conformational Comparison
The primary distinction between this compound and N-Methylacetamide lies in the steric and electronic nature of the N-substituent. This seemingly simple change from a methyl to a cyclopentyl group has cascading effects on the molecule's geometry, conformational flexibility, and intermolecular interactions.
The Amide Bond: Planarity and Resonance
The amide bond exhibits partial double bond character due to resonance, which results in a planar geometry of the O=C-N atoms. This planarity is a critical feature influencing the structure of peptides and other amide-containing molecules.[2]
N-Methylacetamide has a well-characterized planar amide group in its crystalline state. X-ray diffraction studies have provided precise measurements of its bond lengths and angles, confirming the planarity.
This compound , while not having an experimentally determined crystal structure available in the literature, is predicted by computational models to also possess a largely planar amide core. However, the bulky cyclopentyl group can induce minor deviations from perfect planarity due to steric strain. The larger steric footprint of the cyclopentyl ring compared to the methyl group can influence the rotational barrier around the C-N bond.
Experimental Protocol: X-ray Crystallography of N-Methylacetamide
Objective: To determine the precise bond lengths, bond angles, and crystal packing of N-Methylacetamide.
Methodology:
-
Crystal Growth: Single crystals of N-Methylacetamide are grown by slow evaporation of a suitable solvent (e.g., a mixture of ether and ethanol) at a controlled temperature below its melting point.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques. This process yields the atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.
Conformational Landscape: The Role of the N-Substituent
The cyclopentyl group in This compound introduces a greater degree of conformational complexity compared to the freely rotating methyl group in N-Methylacetamide .
-
N-Methylacetamide: The primary conformational freedom in N-Methylacetamide is the rotation around the C-N amide bond, which is restricted due to its partial double bond character. The trans conformation (where the acetyl methyl group and the N-methyl group are on opposite sides of the C-N bond) is significantly more stable than the cis conformation. The barrier to rotation in N-methylacetamide has been shown to be comparable to that in N,N-dimethylamides.[5][6]
-
This compound: The cyclopentyl ring itself is not planar and can adopt various puckered conformations (e.g., envelope, twist). The linkage of this flexible ring to the amide nitrogen introduces multiple possible low-energy conformations. The steric bulk of the cyclopentyl group is expected to further disfavor the cis conformation of the amide bond.[7] Studies on N-cycloalkyl amides suggest that the size of the ring can influence the rotational barriers and conformational preferences.[8]
Caption: Rotational isomerism around the C-N amide bond.
Spectroscopic Signatures: A Comparative Analysis
Spectroscopic techniques provide valuable experimental insights into the structural nuances of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In N-Methylacetamide, the protons on the N-methyl group and the acetyl methyl group give rise to distinct signals. Due to the restricted rotation around the amide bond, separate signals for the cis and trans isomers can sometimes be observed, especially at low temperatures. For this compound, the ¹H NMR spectrum is more complex due to the multiple non-equivalent protons on the cyclopentyl ring. The chemical shifts of the protons on the cyclopentyl ring, particularly the one on the carbon attached to the nitrogen, would be indicative of the local electronic environment.
-
¹³C NMR: The ¹³C NMR spectra also reflect the structural differences. In this compound, multiple signals are expected for the cyclopentyl carbons, the number of which depends on the symmetry of the ring's conformation. The chemical shift of the carbonyl carbon can also provide information about the electronic nature of the amide bond, which may be subtly influenced by the different inductive effects of the methyl and cyclopentyl groups.
Infrared (IR) Spectroscopy:
The IR spectrum of amides is characterized by several key absorption bands. The most prominent are the N-H stretch and the C=O stretch (Amide I band).
-
N-H Stretch: For both molecules, a band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration. The exact position and shape of this band are sensitive to hydrogen bonding.[9]
-
Amide I Band (C=O Stretch): This strong absorption typically appears between 1630 and 1680 cm⁻¹. The frequency of the Amide I band is sensitive to the electronic environment and hydrogen bonding. A comparison of the Amide I band frequencies for this compound and N-Methylacetamide could reveal subtle differences in the double bond character of the C=O bond.[9]
-
Amide II Band (N-H bend and C-N stretch): This band, found between 1510 and 1570 cm⁻¹, is also characteristic of secondary amides.[9]
Experimental Protocol: Comparative NMR and IR Spectroscopy
Objective: To experimentally compare the structural and electronic properties of this compound and N-Methylacetamide using NMR and IR spectroscopy.
Methodology:
-
Sample Preparation:
-
NMR: Prepare solutions of this compound and N-Methylacetamide in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL in separate NMR tubes.
-
IR: Prepare KBr pellets of each solid compound or acquire spectra of thin films if the compounds are liquid at room temperature.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for each sample using a high-resolution NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons in each molecule.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum for each sample over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands, particularly the N-H stretch, Amide I, and Amide II bands.
-
Compare the frequencies of these key bands between the two compounds.
-
Intermolecular Interactions: The Role of Hydrogen Bonding
Both this compound and N-Methylacetamide are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). This capability dictates their bulk properties, such as boiling point and solubility.
N-Methylacetamide is known to form extensive hydrogen-bonded chains in the liquid and solid states.[3] This strong intermolecular hydrogen bonding contributes to its relatively high boiling point.
This compound , with its bulkier cyclopentyl group, may experience some steric hindrance to the formation of a perfectly ordered hydrogen-bonding network. The non-polar cyclopentyl group also increases the molecule's lipophilicity compared to N-Methylacetamide.
References
- 1. Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines [article.sapub.org]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and hydrogen bonding in neat N-methylacetamide: classical molecular dynamics and Raman spectroscopy studies of a liquid of peptidic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The barrier to internal rotation in monosubstituted amides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The barrier to internal rotation in monosubstituted amides | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
The Unambiguous Determination of N-Cyclopentylacetamide's Solid-State Structure: A Comparative Guide to X-ray Crystallography and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of a molecule's solid-state structure is a critical endeavor. This three-dimensional arrangement of atoms dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are paramount in the pharmaceutical sciences. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure elucidation, with a suite of powerful alternative techniques for the comprehensive analysis of N-Cyclopentylacetamide.
This compound, a simple amide, serves as an excellent model for understanding the application and relative merits of various analytical methodologies. While spectroscopic techniques provide valuable information about functional groups and connectivity, they often fall short of providing the unambiguous spatial arrangement that single-crystal X-ray diffraction delivers.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid.[1][2] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed model of the electron density, and thus the atomic positions.
The power of SCXRD lies in its ability to provide a complete and unambiguous structural solution, including bond lengths, bond angles, and the packing of molecules within the crystal lattice.[3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands careful execution at each step.
Detailed Experimental Protocol for this compound
Part 1: Crystal Growth (Slow Evaporation)
The success of SCXRD is contingent upon obtaining high-quality single crystals.[4] For a small organic molecule like this compound, slow evaporation is a reliable method.[4]
-
Purification: Ensure the this compound sample is of high purity (>98%) to avoid defects in the crystal lattice. Recrystallization or column chromatography can be employed if necessary.
-
Solvent Selection: Dissolve a small amount of this compound (10-20 mg) in a minimal volume of a suitable solvent in a clean vial. For amides, hydrogen-bonding solvents can be effective.[4] A good starting point would be a moderately polar solvent like ethyl acetate or a mixture of solvents such as dichloromethane/hexane.[5]
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystal formation.[6] Place the vial in a vibration-free environment.
-
Crystal Monitoring and Harvesting: Monitor the vial periodically for the formation of well-defined, transparent crystals. Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution using a spatula or loop and allow them to dry.[3]
Part 2: Data Collection and Structure Refinement
-
Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable adhesive or cryoloop.[7][8]
-
X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[7] The crystal is rotated, and diffraction data are collected on a detector.[3]
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[9]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
A Comparative Analysis of Alternative Solid-State Characterization Techniques
While SCXRD provides the ultimate structural detail, other techniques offer complementary information and can be invaluable when single crystals are not readily obtainable.
| Technique | Information Provided | Sample Requirements | Throughput | Key Strengths & Limitations |
| Single-Crystal XRD (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1][3] | Single crystal (0.1-0.3 mm).[3] | Low to Medium | Strengths: Unambiguous structure determination.[1] Limitations: Requires high-quality single crystals, which can be challenging to grow.[1] |
| Powder XRD (PXRD) | Crystal system, unit cell parameters, phase identification, crystallinity.[10][11] | Polycrystalline powder (mg). | High | Strengths: Rapid, non-destructive, excellent for phase analysis and quality control.[11] Limitations: Provides a 1D pattern, making ab initio structure solution difficult for complex molecules.[10] |
| Solid-State NMR (ssNMR) | Local chemical environment, molecular conformation, intermolecular packing, polymorphism.[12][13][14] | Powder (mg). | Medium | Strengths: Provides information on both crystalline and amorphous materials, sensitive to local structure.[12][14] Limitations: Does not provide a complete 3D structure on its own, spectra can be complex.[13] |
| FTIR Spectroscopy | Presence of functional groups, hydrogen bonding patterns, conformational information.[15][16] | Solid or liquid (µg to mg). | High | Strengths: Rapid, non-destructive, sensitive to intermolecular interactions.[15] Limitations: Provides indirect structural information, peak assignments can be ambiguous. |
| Thermal Analysis (DSC/TGA) | Melting point, phase transitions, polymorphism, thermal stability.[17][18][19][20] | Solid (mg). | High | Strengths: Excellent for identifying polymorphs and studying thermal behavior.[19][20] Limitations: Provides no direct structural information. |
In-Depth Look at Alternative Methodologies
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing crystalline solids and is often the first step in solid-state analysis.[11] It provides a unique "fingerprint" for a given crystalline phase.
Experimental Protocol:
-
Sample Preparation: A finely ground powder of this compound is packed into a sample holder.
-
Data Collection: The sample is irradiated with X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to a database for phase identification or indexed to determine the unit cell parameters. For this compound, this can reveal if different crystallization methods produce different solid forms (polymorphs).
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides detailed information about the local chemical environment of atoms in the solid state and is particularly sensitive to subtle differences in crystal packing and conformation.[12][13][14]
Experimental Protocol:
-
Sample Packing: A powdered sample of this compound is packed into a zirconia rotor.
-
Data Acquisition: The rotor is spun at the magic angle (54.7°) at high speeds to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization techniques are often used to enhance the signal of less abundant nuclei like ¹³C.
-
Spectral Interpretation: The chemical shifts in the ¹³C and ¹H ssNMR spectra provide information about the different carbon and proton environments in the crystal. The number of distinct peaks for a given atom can indicate the number of crystallographically independent molecules in the asymmetric unit.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, which are crucial in the solid-state packing of amides.[15][16]
Experimental Protocol:
-
Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Spectral Acquisition: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber.
-
Data Analysis: The positions and shapes of the absorption bands corresponding to the N-H and C=O stretching vibrations can provide insights into the hydrogen bonding network within the crystal.[21] Different polymorphs will often exhibit distinct FTIR spectra due to differences in their hydrogen bonding patterns.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are thermal analysis techniques that measure changes in a material's properties as a function of temperature.[17][18] They are particularly useful for identifying and characterizing polymorphs, which often have different melting points and thermal stabilities.[19][20]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in an aluminum pan.
-
DSC Analysis: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic events like melting and exothermic events like crystallization are observed as peaks in the DSC thermogram.
-
TGA Analysis: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. Mass loss can indicate decomposition or the loss of solvates.
-
Data Interpretation: The melting point and enthalpy of fusion obtained from DSC can be used to differentiate between polymorphs. TGA can assess the thermal stability of the compound.
Synthesis and Expert Recommendations
The choice of analytical technique for solid-state characterization depends on the specific research question and the nature of the sample.
-
For unambiguous structure determination, single-crystal X-ray crystallography is the only option. It provides a complete and detailed picture of the molecular structure and packing.
-
When single crystals are not available, a combination of techniques is essential. Powder X-ray diffraction can confirm the crystallinity and provide unit cell information. Solid-state NMR can offer insights into the number of molecules in the asymmetric unit and their local environment. FTIR can probe the hydrogen bonding network. DSC and TGA can identify and characterize different polymorphic forms.
-
For routine quality control and screening for polymorphism, PXRD and DSC are rapid and effective tools.
By employing a multi-technique approach, researchers can build a comprehensive understanding of the solid-state properties of this compound, a crucial step in its development for any application. The data from these complementary techniques provide a self-validating system, where the observations from one method should be consistent with the others, leading to a high degree of confidence in the final structural assignment.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-State NMR Analysis of Organic Cocrystals and Complexes | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Standards for N-Cyclopentylacetamide Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel compounds is paramount to ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization of N-Cyclopentylacetamide, a secondary amide with potential applications in various scientific domains. As a Senior Application Scientist, my objective is to present a technically sound and practical resource that not only outlines analytical procedures but also explains the rationale behind methodological choices, thereby empowering researchers to make informed decisions in their analytical strategy.
Introduction to this compound and the Imperative for Rigorous Analytical Control
This compound (CAS No. 25291-41-2) is a chemical entity featuring a cyclopentyl moiety attached to an acetamide group. Its structural attributes suggest potential utility as a synthetic intermediate or a scaffold in medicinal chemistry. The precise and accurate characterization of such a compound is a critical prerequisite for its use in any research or development pipeline. Establishing a robust analytical control strategy is essential for:
-
Identity Confirmation: Unequivocally verifying the chemical structure.
-
Purity Assessment: Quantifying the presence of any impurities, which could be process-related or degradation products.
-
Stability Indicating: Developing methods that can distinguish the intact molecule from its potential degradants over time and under various stress conditions.
-
Regulatory Compliance: Adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
This guide will compare the principal analytical techniques for the characterization of this compound, with a focus on providing actionable protocols and comparative data to facilitate method development and validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific objective, such as qualitative identification, quantitative determination, or impurity profiling. Here, we compare the most pertinent methods for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.
-
Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Strengths: High resolution, sensitivity, and adaptability for quantitative analysis.
-
Considerations: Method development can be time-consuming, requiring optimization of column chemistry, mobile phase composition, and detector settings.
A reversed-phase HPLC (RP-HPLC) method is the most common approach for compounds of this polarity.
| Parameter | Recommended Condition for this compound | Rationale |
| Stationary Phase | C18 (Octadecylsilane) or RP-Amide C16 | C18 columns offer excellent hydrophobic retention for the cyclopentyl group. RP-Amide phases can provide alternative selectivity, especially for polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile often provides better peak shape and lower UV cutoff. A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Detector | UV/Vis (Diode Array Detector) | The amide chromophore allows for detection in the low UV range (e.g., 210-230 nm). A DAD provides spectral information for peak purity assessment. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and efficiency. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing both quantitative data and structural information.
-
Strengths: High sensitivity, excellent separation efficiency, and definitive identification based on mass spectra.
-
Considerations: The compound must be thermally stable and sufficiently volatile. Derivatization may be necessary for compounds with poor chromatographic properties.
| Parameter | Recommended Condition for this compound | Rationale |
| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column | A non-polar column separates based on boiling point, while a mid-polar column can offer different selectivity based on dipole interactions. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Temperature Program | Initial temp. 80-100°C, ramp to 250-280°C | A temperature gradient is essential for separating the analyte from potential impurities with different volatilities. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of a molecule.
-
Strengths: Provides unambiguous structural information, including connectivity and stereochemistry.
-
Considerations: Lower sensitivity compared to chromatographic methods, making it less suitable for trace analysis.
For this compound, ¹H and ¹³C NMR are essential for confirming the identity and assessing purity against NMR-active impurities.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.3-5.5 | br s | N-H |
| ¹H | ~4.1-4.3 | m | CH-N |
| ¹H | ~1.8-2.0 | s | COCH₃ |
| ¹H | ~1.3-1.8 | m | Cyclopentyl CH₂ |
| ¹³C | ~170 | s | C=O |
| ¹³C | ~51 | d | CH-N |
| ¹³C | ~33 | t | Cyclopentyl CH₂ |
| ¹³C | ~23 | t | Cyclopentyl CH₂ |
| ¹³C | ~23 | q | COCH₃ |
Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.
-
Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
-
Strengths: Fast, requires minimal sample preparation, and provides a characteristic "fingerprint" of the molecule.
-
Considerations: Primarily a qualitative technique and may not be suitable for complex mixtures without chromatographic separation.
For this compound, a secondary amide, characteristic IR absorption bands are expected.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | N-H stretch (secondary amide) |
| ~2950, ~2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (Amide I band) |
| ~1550 | Strong | N-H bend (Amide II band) |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a starting point for method development and validation.
Protocol for RP-HPLC-UV Analysis
Objective: To develop a quantitative method for this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample to be analyzed in acetonitrile to a target concentration within the calibration range.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.
-
Linearity: Construct a calibration curve and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Determine repeatability (intra-day) and intermediate precision (inter-day) as %RSD.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Protocol for GC-MS Analysis
Objective: To identify and quantify this compound and volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: 100 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane at 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Dissolve the sample in dichloromethane to a concentration within the calibration range.
Protocol for NMR Analysis
Objective: To confirm the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment if necessary.
Protocol for FTIR Analysis
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan before analyzing the sample.
Visualization of Analytical Workflows
To provide a clear overview of the logical flow of the analytical process, the following diagrams are presented using Graphviz (DOT language).
Caption: Workflow for HPLC Method Development and Validation.
Caption: Workflow for Spectroscopic Identification of this compound.
Conclusion and Recommendations
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. For routine quality control and quantitative analysis, a validated RP-HPLC-UV method is recommended as the primary technique due to its robustness, precision, and suitability for stability studies. GC-MS serves as an excellent complementary technique for identity confirmation and the detection of volatile impurities. For unequivocal structural elucidation and as a primary reference standard characterization tool, NMR spectroscopy is indispensable. FTIR spectroscopy provides a rapid and straightforward method for functional group confirmation.
By implementing the protocols and adhering to the validation principles outlined in this guide, researchers and drug development professionals can establish a scientifically sound and defensible analytical data package for this compound, ensuring its quality and suitability for its intended application.
A Comparative Study of N-Cyclopentylacetamide and its Structural Analogues: A Guide for Researchers
In the landscape of contemporary drug discovery and medicinal chemistry, the acetamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions have cemented its role in a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of N-Cyclopentylacetamide and three of its structural analogues: N-Cyclohexylacetamide, N-Phenylacetamide, and 2-Cyclopentylacetamide.
Through a detailed examination of their synthetic pathways, physicochemical characteristics, and a structure-activity relationship (SAR) analysis of their potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their research endeavors. While direct comparative biological data for this compound and 2-Cyclopentylacetamide is limited in the public domain, this guide will leverage data from closely related analogues and established medicinal chemistry principles to provide a predictive framework for their potential bioactivities.
The Rationale for Comparison: Exploring Structural Diversity
The selection of N-Cyclohexylacetamide, N-Phenylacetamide, and 2-Cyclopentylacetamide as comparators to this compound is predicated on a systematic exploration of key structural modifications. This approach allows for a nuanced understanding of how subtle changes in molecular architecture can influence physicochemical properties and, consequently, biological function.
-
N-Cyclohexylacetamide serves as a close aliphatic analogue, differing only by the expansion of the cycloalkyl ring. This comparison allows for the evaluation of the impact of ring size and conformational flexibility on the molecule's properties.
-
N-Phenylacetamide introduces an aromatic system directly attached to the amide nitrogen. This substitution dramatically alters the electronic properties and steric profile, providing a valuable comparison between aliphatic and aromatic N-substituents.
-
2-Cyclopentylacetamide repositions the cyclopentyl group from the amide nitrogen to the alpha-carbon of the acetyl group. This isomeric analogue allows for an investigation into the importance of the substituent's location relative to the core amide functionality.
Synthesis and Strategic Considerations
The synthesis of these acetamides is generally straightforward, primarily involving the acylation of the corresponding amine. However, the choice of reagents and reaction conditions can be optimized for yield and purity.
General Synthetic Approach: Amide Bond Formation
A common and efficient method for the synthesis of N-substituted acetamides is the reaction of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.
Caption: General synthetic workflows for N-substituted and C-substituted acetamides.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the acylation of cyclopentylamine with acetic anhydride.
Materials:
-
Cyclopentylamine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) in dichloromethane (100 mL).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.
-
The reaction is initially cooled to 0 °C to control the exothermic reaction between the amine and the anhydride.
-
The aqueous washes with sodium bicarbonate and HCl are to remove unreacted acetic anhydride/acetic acid and any remaining starting amine, respectively.
Comparative Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and, where available, experimental properties of this compound and its analogues.
| Property | This compound | N-Cyclohexylacetamide | N-Phenylacetamide | 2-Cyclopentylacetamide | Source |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅NO | C₈H₉NO | C₇H₁₃NO | --INVALID-LINK-- |
| Molecular Weight ( g/mol ) | 127.18 | 141.21 | 135.17 | 127.18 | --INVALID-LINK-- |
| Melting Point (°C) | 145.5-146.5 | 101-103 | 111-115 | 145.5-146.5 | --INVALID-LINK-- |
| Boiling Point (°C) | 286.8 (Predicted) | 160-161 (15 mmHg) | 304 | 286.8 (Predicted) | --INVALID-LINK-- |
| LogP (calculated) | 0.8 | 1.1 | 1.16 | 1.3 | --INVALID-LINK-- |
| Topological Polar Surface Area (Ų) | 29.1 | 29.1 | 29.1 | 43.1 | --INVALID-LINK-- |
Analysis of Physicochemical Trends:
-
Lipophilicity (LogP): The calculated LogP values suggest that all four compounds are moderately lipophilic. The introduction of the larger cyclohexyl ring or the phenyl group increases lipophilicity compared to the cyclopentyl group. 2-Cyclopentylacetamide is predicted to be the most lipophilic of the series.
-
Polar Surface Area (TPSA): The TPSA, a key indicator of a molecule's ability to cross cell membranes, is identical for the three N-substituted analogues, as the amide bond is the primary contributor. However, the isomeric 2-Cyclopentylacetamide has a significantly higher TPSA, which may influence its membrane permeability.
Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data on the biological activities of this compound and 2-Cyclopentylacetamide is sparse, a predictive analysis based on the known activities of their analogues and general SAR principles can provide valuable insights.
Known Activities of Analogues:
-
N-Cyclohexylacetamide Derivatives: Have been investigated for antimicrobial and acetylcholinesterase inhibitory activities.[1]
-
N-Phenylacetamide Derivatives: This class of compounds has been extensively studied and shown to possess a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3]
Structure-Activity Relationship (SAR) Analysis:
The structural variations among the four compounds allow for a predictive SAR analysis:
Caption: Conceptual SAR analysis of this compound and its analogues.
-
N-Cyclopentyl vs. N-Cyclohexyl: The larger cyclohexyl group increases both lipophilicity and steric bulk. This could enhance binding to hydrophobic pockets in a target protein but may also introduce steric clashes that reduce affinity.
-
Aliphatic vs. Aromatic N-Substituent: The replacement of the cycloalkyl group with a phenyl ring in N-Phenylacetamide introduces the potential for π-π stacking interactions with aromatic residues in a binding site. This fundamental change in the nature of the interaction can lead to vastly different biological targets and activities.
-
N-Cyclopentyl vs. 2-Cyclopentyl: The shift of the cyclopentyl group from the nitrogen to the alpha-carbon in 2-Cyclopentylacetamide significantly alters the molecule's shape and polarity. This is likely to result in a completely different biological activity profile, as the amide NH is now primary and less sterically hindered, potentially allowing for different hydrogen bonding interactions.
Experimental Protocols for Comparative Evaluation
To facilitate further research and enable a direct comparison of these compounds, the following experimental protocols are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Rationale for Protocol Design:
-
The cell seeding density is optimized to ensure logarithmic growth during the assay period.
-
A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
-
The use of DMSO is essential for solubilizing the water-insoluble formazan crystals.
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of this compound and its structural analogues. While the synthesis and physicochemical properties of these compounds are well-defined, a clear gap exists in the experimental data regarding their biological activities. The SAR analysis presented here offers a predictive framework, suggesting that the seemingly minor structural modifications between these analogues can lead to significant differences in their potential biological functions.
Future research should focus on the systematic biological evaluation of this compound and 2-Cyclopentylacetamide to validate the predictions made in this guide. Screening these compounds across a panel of cancer cell lines and in antimicrobial assays would be a valuable starting point. The detailed experimental protocols provided herein offer a robust methodology for such investigations, ensuring the generation of reliable and comparable data. Ultimately, a deeper understanding of the SAR of this compound class will undoubtedly contribute to the development of novel and effective therapeutic agents.
References
- 1. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 3. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Cyclopentylacetamide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Cyclopentylacetamide, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower your laboratory with the knowledge to handle this and similar chemical substances with the utmost confidence and care, ensuring the protection of both personnel and the environment.
Hazard Identification and Risk Assessment: A Precautionary Approach
Based on available data for analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, it is crucial to avoid direct contact, inhalation of dust or vapors, and ingestion.
| Potential Hazard | GHS Classification (Assumed) | Recommended Precautions |
| Skin Irritation | Category 2 | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1] |
| Eye Irritation | Category 2A | Wear safety glasses with side shields or chemical goggles.[1] |
| Respiratory Irritation | STOT SE Category 3 | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
Before beginning any work with this compound, it is imperative to conduct a laboratory-specific risk assessment. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate personal protective equipment to minimize exposure to hazardous chemicals.[2][3] The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. Nitrile gloves should be worn to prevent skin contact. If prolonged contact is anticipated, consider heavier-duty gloves.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary, as determined by your institution's Chemical Hygiene Officer.[3]
On-Site Management: Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the point of generation is a critical requirement under the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof screw-top cap.[4][6]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of initial waste accumulation should also be recorded.
-
Collect the Waste:
-
Solid Waste: Transfer solid this compound and any contaminated disposable labware (e.g., weigh boats, contaminated paper towels) directly into the designated waste container.
-
Liquid Waste: If this compound is in a solvent, collect the solution in the designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4] This prevents the release of vapors and reduces the risk of spills.
-
Store Appropriately: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas.
References
- 1. N-(cyanomethyl)-N-cyclopentylacetamide | C9H14N2O | CID 64472543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Buy Online CAS Number 25291-41-2 - TRC - N-Cyclopentylacetamide | LGC Standards [lgcstandards.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Safe Handling of N-Cyclopentylacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-Cyclopentylacetamide. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a trusted resource for your laboratory operations.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be handled as a substance that can cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can result in significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
During thermal decomposition or combustion, this compound may produce hazardous gases, including carbon oxides and nitrogen oxides.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure. The selection of appropriate PPE should be a conscious, risk-informed decision, not a matter of routine.
Core PPE Requirements
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To prevent splashes and airborne particles from contacting the eyes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact and subsequent irritation.[1][3] |
| Body Protection | Laboratory coat or chemical-resistant gown | To protect the skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To minimize the inhalation of potentially irritating vapors or dust.[1][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is critical for ensuring consistent safety in the laboratory.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a designated area, preferably within a chemical fume hood, to contain any potential spills or airborne particles.
-
Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure an eyewash station and safety shower are readily accessible.[1]
-
Weighing: If weighing the solid, perform this task in a ventilated enclosure or a fume hood to avoid inhalation of dust. Use anti-static measures if the powder is fine.
Reaction Setup and Execution
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.
-
Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.[5]
Post-Procedure and Decontamination
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Surface Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated waste stream.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Chemical Waste: Dispose of unused this compound and any reaction byproducts in a clearly labeled, sealed container for hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
Visualizing the PPE Workflow
To further clarify the PPE selection and usage process, the following workflow diagram is provided.
Caption: PPE selection and procedural workflow for this compound.
By integrating these detailed protocols and the underlying scientific reasoning into your laboratory's standard operating procedures, you can significantly enhance the safety and efficiency of your research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
